Product packaging for Gallium-68 trichloride(Cat. No.:CAS No. 111872-97-0)

Gallium-68 trichloride

Cat. No.: B12723211
CAS No.: 111872-97-0
M. Wt: 174.28 g/mol
InChI Key: UPWPDUACHOATKO-BITMAZLMSA-K
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Description

Significance of Gallium-68 in Radiopharmaceutical Development Paradigms

The prominence of Gallium-68 in radiopharmaceutical research is underpinned by several key factors. Its convenient availability from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator system offers a significant advantage, decoupling the production of PET radiopharmaceuticals from the necessity of an on-site cyclotron. wikipedia.orgnih.govmdpi.comnih.gov This generator provides a long-lasting source of ⁶⁸Ga, with the parent isotope ⁶⁸Ge having a half-life of 271 days. wikipedia.orgdiva-portal.org The short half-life of ⁶⁸Ga itself (68 minutes) is well-suited for imaging studies with many biological molecules, particularly peptides, as it matches their pharmacokinetic profiles. nih.govnih.gov

The chemistry of Gallium-68, primarily as the Ga³⁺ ion, allows for robust and versatile labeling of various molecules. nih.govnih.gov This includes small molecules, peptides, antibodies, and nanoparticles, which can be targeted to specific biological markers of disease, such as receptors and enzymes. nih.govtums.ac.ir This targeted approach is a cornerstone of personalized medicine, enabling non-invasive diagnosis, staging of diseases like cancer, and monitoring of therapeutic response. nih.govnih.gov The development of "theranostic" pairs, where ⁶⁸Ga is used for diagnosis and a therapeutic radionuclide like Lutetium-177 is used for treatment, further highlights the significance of ⁶⁸Ga in modern nuclear medicine. iaea.orgnukleertipseminerleri.org

Evolution of Gallium-68 Research Methodologies

The journey of Gallium-68 in research has been marked by significant methodological advancements. Initially, the production of ⁶⁸Ga was primarily reliant on ⁶⁸Ge/⁶⁸Ga generators. wikipedia.orgnih.gov Early generator systems had limitations, including the purity and concentration of the eluted ⁶⁸GaCl₃. nih.govdiva-portal.org Research has led to the development of improved generator technologies, such as those using tin dioxide or titanium dioxide adsorbents, which provide higher purity ⁶⁸GaCl₃ in smaller elution volumes. wikipedia.orgnih.gov

A major evolution has been the development of automated synthesis modules. nukleertipseminerleri.orgnih.gov These systems have streamlined the radiolabeling process, making the production of ⁶⁸Ga-radiopharmaceuticals more reliable, reproducible, and safer by minimizing radiation exposure to chemists. nih.gov Furthermore, the development of "kit-based" formulations has simplified the preparation of specific 68Ga-radiopharmaceuticals, allowing for on-demand, multi-dose production in a single step. wikipedia.orgariceum-therapeutics.com

In parallel with generator and synthesis advancements, there has been a significant evolution in the chelating agents used to bind ⁶⁸Ga to targeting molecules. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been widely used, newer chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and TRAP (triazacyclononane-phosphinate) have been shown to offer superior ⁶⁸Ga binding properties, allowing for more efficient labeling under milder conditions. springermedizin.de More recently, to meet the growing demand, cyclotron-based production of ⁶⁸Ga via the ⁶⁸Zn(p,n)⁶⁸Ga reaction has been explored and implemented, offering the potential for much larger production yields compared to generators. iaea.orgmdpi.comsnmjournals.org

Scope and Research Focus of Gallium-68 Trichloride (B1173362)

The primary role of Gallium-68 trichloride in research is as the precursor for the synthesis of ⁶⁸Ga-labeled radiopharmaceuticals. iaea.orgnih.gov The ⁶⁸Ga³⁺ ion, present in the acidic eluate from the ⁶⁸Ge/⁶⁸Ga generator as [⁶⁸Ga]GaCl₃, is readily available for complexation reactions. nih.goviaea.org

Current research involving ⁶⁸GaCl₃ is multifaceted and focuses on several key areas:

Development of Novel Targeting Molecules: A significant portion of research is dedicated to designing and evaluating new peptides, antibodies, and small molecules that can be labeled with ⁶⁸Ga to target a wide range of diseases, particularly various forms of cancer. nih.govtums.ac.irresearchgate.net

Optimization of Radiolabeling Chemistry: Researchers are continuously working to improve the efficiency and robustness of the labeling process. This includes the investigation of new chelators that can form stable complexes with ⁶⁸Ga quickly and at room temperature. springermedizin.desnmjournals.org Microwave-assisted radiolabeling has also been explored to accelerate reaction times. diva-portal.orgnih.gov

Purification and Formulation: Methods to purify the generator eluate to remove metallic impurities and the parent radionuclide, ⁶⁸Ge, are an ongoing area of research to ensure the quality and safety of the final radiopharmaceutical product. nih.govnukleertipseminerleri.org

Preclinical and Clinical Evaluation: Studies are conducted to assess the in vitro and in vivo performance of new ⁶⁸Ga-radiopharmaceuticals, including their stability, biodistribution, and ability to visualize specific targets in animal models and eventually in human clinical trials. nih.govsnmjournals.orgmdpi.com

Expansion of Production Methods: With the increasing clinical demand for ⁶⁸Ga, research into optimizing cyclotron production methods, including both solid and liquid targets, is a major focus to ensure a sustainable supply. mdpi.comiaea.orgtudelft.nl

Detailed Research Findings

The utility of this compound is evident in the vast number of radiopharmaceuticals developed and under investigation. The following tables summarize key aspects of ⁶⁸Ga radiochemistry and selected research findings.

Table 1: Properties of Gallium-68

PropertyValue
Half-life67.71 minutes
Decay Mode89% β⁺ (positron emission), 11% EC (electron capture)
Max. Positron Energy1.92 MeV
Parent NuclideGermanium-68 (⁶⁸Ge)
Parent Half-life270.95 days

Data sourced from multiple references, including diva-portal.orgnih.gov.

Table 2: Comparison of Chelators for Gallium-68 Labeling

ChelatorKey FeaturesRepresentative Labeled Molecules
DOTA Widely used, forms stable complexes, often requires heating for labeling.⁶⁸Ga-DOTATOC, ⁶⁸Ga-DOTATATE, ⁶⁸Ga-DOTANOC
NOTA Forms stable complexes at lower temperatures and faster rates than DOTA.⁶⁸Ga-NODAGATATE
TRAP Shows superior ⁶⁸Ga binding ability, allowing for very high specific activities and potential for kit-based labeling.⁶⁸Ga-TRAP-Peptides
HBED-CC High affinity for Ga³⁺ ions.⁶⁸Ga-HBED-CC-PSMA

Information compiled from sources springermedizin.deacs.orgtums.ac.ir.

Table 3: Selected Research Applications of ⁶⁸Ga-Radiopharmaceuticals Derived from ⁶⁸GaCl₃

RadiopharmaceuticalTargetPrimary Application AreaResearch Finding Highlights
[⁶⁸Ga]Ga-DOTATATE/-TOC/-NOC Somatostatin (B550006) Receptors (SSTRs)Neuroendocrine Tumors (NETs)High accuracy in diagnosing and staging NETs. Used for planning peptide receptor radionuclide therapy (PRRT). tums.ac.irnih.gov
[⁶⁸Ga]Ga-PSMA-11 Prostate-Specific Membrane Antigen (PSMA)Prostate CancerEnables highly sensitive imaging of prostate cancer lesions, including metastases. tudelft.nlresearchgate.net
[⁶⁸Ga]Ga-FAPI-46 Fibroblast Activation Protein (FAP)Various Cancers (e.g., breast, lung, pancreatic)Shows high uptake in the stroma of numerous tumor types, offering a broad-spectrum diagnostic agent. frontiersin.org
[⁶⁸Ga]Ga-Citrate Transferrin/Inflammatory ProcessesInfection and Inflammation ImagingCan accumulate in areas of infection and inflammation, similar to ⁶⁷Ga-citrate but with the advantages of PET imaging. nih.govtums.ac.ir
[⁶⁸Ga]Ga-C2Am Apoptotic and Necrotic CellsTumor Therapy ResponseShows potential for early assessment of tumor cell death following treatment. mdpi.com

Germanium-68/Gallium-68 Generator Systems Research

The core of a 68Ge/68Ga generator lies in its column, which contains a solid-phase matrix material that firmly adsorbs the parent radionuclide, 68Ge, while allowing the daughter radionuclide, 68Ga, to be selectively eluted. Research in this area is concentrated on improving the efficiency and reliability of this separation process.

Adsorbent Matrix Materials and Column Design Methodologies

The choice of adsorbent material is critical to the generator's performance, influencing the Ga-68 elution yield, the level of 68Ge breakthrough (contamination of the eluate with the parent radionuclide), and the presence of metallic impurities. Various materials have been investigated to optimize these parameters.

Titanium dioxide (TiO₂) has been a commonly used inorganic matrix in commercial 68Ge/68Ga generators. snmjournals.org Research has focused on its long-term performance and potential modifications to enhance its properties.

Studies on TiO₂-based generators have demonstrated initial 68Ga elution yields of over 80% using 0.1 M hydrochloric acid (HCl) as the eluent. nih.gov However, the elution yield has been observed to decrease over time and with repeated use. nih.gov The breakthrough of 68Ge is a critical parameter, with fresh TiO₂-based generators showing breakthrough levels typically not exceeding 5 x 10⁻³%. snmjournals.org

Recent investigations have explored composite materials to improve performance. One such study involved the development of a low-molecular-weight chitosan-based TiO₂ (LC-TiO₂) adsorbent. This composite material demonstrated promising results, with a high 68Ga elution yield of over 93% and a very low 68Ge breakthrough of 1.6 x 10⁻⁴%. mdpi.com The LC-TiO₂ adsorbent also showed good acid resistance, a crucial factor for long-term generator stability. mdpi.com

Adsorbent MatrixEluentInitial 68Ga Elution Yield68Ge BreakthroughReference
Titanium Dioxide (TiO₂) ** 0.1 M HCl>80%<5 x 10⁻³% nih.gov
Low-Molecular Chitosan-TiO₂ (LC-TiO₂) **0.05 M HCl>93%1.6 x 10⁻⁴% mdpi.com

Tin dioxide (SnO₂) is another inorganic oxide matrix that has been extensively researched and is used in commercial 68Ge/68Ga generators. nih.gov Investigations into SnO₂-based systems have focused on optimizing elution conditions and evaluating long-term performance.

Research has shown that the elution yield of 68Ga from SnO₂ matrices is highly dependent on the concentration of the HCl eluent. One study found that elution with 1 M HCl resulted in a significantly higher yield (91.1 ± 1.8%) compared to 0.5 M HCl (70.1 ± 3.5%). nih.gov Over a period of 17 months and 305 elutions, the yield from a nano-SnO₂ based generator decreased from 91.1% to 73.8%. nih.gov

The 68Ge breakthrough in SnO₂-based generators is generally low, often not exceeding 1 x 10⁻⁴% over extended periods of regular use. researchgate.net This low level of contamination is a significant advantage for clinical applications.

Adsorbent MatrixEluent Concentration68Ga Elution Yield68Ge BreakthroughReference
Nano-Tin Dioxide (nano-SnO₂) ** 1 M HCl91.1 ± 1.8% (initial)<1 x 10⁻⁴% nih.govresearchgate.net
Nano-Tin Dioxide (nano-SnO₂) **0.5 M HCl70.1 ± 3.5%<1 x 10⁻⁴% nih.gov

A significant advancement in generator technology has been the development of organic-matrix-based systems, particularly those utilizing silica (B1680970) gel with a functional organic coating. These systems aim to provide high-purity 68Ga in an eluate that is directly suitable for radiolabeling without extensive post-processing.

One prominent area of research involves silica gel coated with aromatic polyhydroxyl molecules, such as dodecyl 3,4,5-trihydroxybenzoate (B8703473) (dodecyl gallate). google.com This organic molecule acts as a linker, firmly attaching 68Ge to the silica support through chelation. google.com This strong binding minimizes 68Ge breakthrough.

A study on a bayberry tannin-modified silica (SiO₂-BT) adsorbent, which functions on a similar principle of organic chelation, demonstrated a 68Ga elution efficiency of 75% with a 68Ge breakthrough maintained below 5x10⁻⁶. researchgate.net This type of generator matrix also exhibits excellent resistance to acidic conditions. researchgate.net

Research into polysaccharide-based adsorbents represents a novel approach to 68Ge/68Ga generator design. These organic polymers offer the potential for high elution efficiency and minimal metallic impurities.

One successful development in this area involves the use of Sephadex, a cross-linked dextran (B179266) (polysaccharide), modified with N-methylglucamine (MG) groups. nih.gov In batch studies, these "Sepha-MGs" demonstrated rapid and high adsorption of 68Ge, with over 97% being adsorbed within 15 minutes. nih.gov

When packed into columns, these polysaccharide-based adsorbents have shown high 68Ga elution efficiencies, with 70-80% of the 68Ga being eluted in a small volume (1 mL) of 0.1 M trisodium (B8492382) citrate (B86180). nih.govnih.gov A key advantage of this system is the extremely low 68Ge breakthrough, which is less than 0.001%. nih.gov The eluted 68Ga is in the form of 68Ga-citrate, which can be directly used for certain PET imaging applications. nih.gov

Adsorbent68Ge Adsorption Rate (15 min)68Ga Elution Efficiency (1 mL eluate)68Ge BreakthroughReference
**N-Methylglucamine modified Sephadex (Sepha-MGs) **>97%70-80%<0.001% nih.govnih.gov

Elution Parameter Optimization Studies

Optimizing the elution process is crucial for maximizing the usable 68Ga activity and ensuring its purity. Research in this area focuses on parameters such as the composition and concentration of the eluent, the volume of the eluate, and the elution technique.

The concentration of the eluent, typically hydrochloric acid for inorganic matrix generators, has a direct impact on the elution yield. As noted with SnO₂ matrices, increasing the HCl concentration from 0.5 M to 1 M can significantly improve the recovery of 68Ga. nih.gov For polysaccharide-based generators, 0.1 M trisodium citrate has been shown to be an effective eluent, providing high elution yields at a nearly neutral pH. acs.org

Fractional elution is a technique that has been investigated to increase the concentration of 68Ga in the final product. This involves collecting the eluate in small, separate volumes (fractions) and selecting the fraction with the highest radioactivity for radiolabeling. mdpi.com Studies have shown that this method can be superior to post-elution purification methods, resulting in a significantly higher labeling yield for radiopharmaceuticals like [68Ga]Ga-PSMA-11. mdpi.comnih.gov By discarding the initial and final fractions of the elution, which have lower 68Ga activity, a more concentrated and purer product can be obtained. mdpi.com This optimization of the elution process is vital for reducing synthesis time and increasing the amount of radiopharmaceutical that can be produced from a single generator elution. researchgate.net

2 Gallium-68 Radionuclide Production Research

The production of Gallium-68 (⁶⁸Ga) for medical imaging relies heavily on Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generators. These systems provide a reliable, on-demand source of the positron-emitting ⁶⁸Ga radionuclide, crucial for Positron Emission Tomography (PET). Research in this area is focused on optimizing the elution process to ensure a high yield of ⁶⁸Ga with minimal impurities, thereby guaranteeing the quality and safety of the resulting radiopharmaceuticals.

1 Eluent Composition and Concentration Research (e.g., HCl, Citrate)

The choice of eluent is critical for the efficient recovery of ⁶⁸Ga from the generator's column matrix. Hydrochloric acid (HCl) is the most commonly used eluent for commercial ⁶⁸Ge/⁶⁸Ga generators that provide ⁶⁸Ga in an ionic form suitable for direct labeling.

Research has explored various concentrations of HCl to optimize the elution process. For instance, TiO₂-based generators are often eluted with 0.1 M HCl nih.gov. Some systems have been developed to utilize very dilute HCl, such as 0.05 N HCl, which can be advantageous for subsequent labeling procedures by requiring less pH adjustment snmjournals.org. Studies have also investigated higher concentrations, with one study reporting that 1 M HCl was used as an eluent for a nano-SnO₂ based generator nih.gov. The molarity of the HCl can influence both the elution efficiency and the level of impurities in the eluate nih.gov.

Beyond hydrochloric acid, other eluents have been investigated. Historically, eluents containing chelating agents like EDTA were used, but these resulted in a ⁶⁸Ga-complex rather than the free ionic ⁶⁸Ga³⁺ required for modern radiolabeling jpmer.com. More recent research has mentioned the possibility of using basic, acidic, or buffering agents like acetate (B1210297) and citrate for elution nih.gov. The composition of the eluent is a key factor in the performance of the generator and the quality of the ⁶⁸Ga eluate for radiopharmaceutical production.

2 Elution Profile Characterization

The elution profile describes the concentration of ⁶⁸Ga in the eluate over the course of the elution process. Characterizing this profile is essential for maximizing the collected activity in the smallest possible volume, which is beneficial for subsequent radiolabeling reactions.

Typically, the highest concentration of ⁶⁸Ga is found in the initial fractions of the eluate. For example, in one study, a peak fraction of 1 mL contained over 60% of the available ⁶⁸Ga radioactivity nih.gov. Another investigation with a SnO₂-based generator achieved a narrow elution profile, with 95% of the ⁶⁸Ga being in a 2 mL volume nih.gov. Similarly, a nano-SnO₂ based generator was reported to yield around 80% of the elutable ⁶⁸Ga activity in the first 1 mL nih.govresearchgate.net.

The elution profile is not only important for the ⁶⁸Ga activity but also for the concentration of impurities. The profile for ⁶⁸Ge breakthrough often mirrors that of the ⁶⁸Ga elution nih.govresearchgate.net. Therefore, understanding the elution profile allows for the collection of the most concentrated ⁶⁸Ga fraction while potentially minimizing the collection of impurities. The total elution volume for many commercial generators is typically in the range of 4-5 mL researchgate.net.

3 Elution Efficiency and Yield Maximization Strategies

Fractionation is a common technique where the eluate is collected in separate, smaller volumes (fractions). By identifying the fraction with the highest ⁶⁸Ga concentration, it is possible to obtain a high-activity solution in a small volume, which is ideal for radiolabeling snmjournals.org. This method takes advantage of the characteristic elution profile where the majority of the ⁶⁸Ga is eluted early.

Flow rate of the eluent through the generator column can also impact elution efficiency. One study noted that an elution flow rate of 1 mL/min was used tci-thaijo.org. The optimization of flow rate is a balance between ensuring sufficient interaction time of the eluent with the column matrix to release the ⁶⁸Ga and minimizing the elution time to reduce decay losses.

Post-elution processing represents another strategy to improve the quality and concentration of the ⁶⁸Ga eluate. Methods using cation-exchange cartridges can concentrate the ⁶⁸Ga and purify it from both metallic impurities and ⁶⁸Ge breakthrough snmjournals.org. These purification steps can result in a final product with higher radiochemical purity, suitable for labeling sensitive biomolecules snmjournals.org. For instance, a process using a cation-exchanger in a hydrochloric acid/acetone medium can yield over 97% of the initially eluted ⁶⁸Ga in a purified and concentrated form snmjournals.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Ga B12723211 Gallium-68 trichloride CAS No. 111872-97-0

Properties

CAS No.

111872-97-0

Molecular Formula

Cl3Ga

Molecular Weight

174.28 g/mol

IUPAC Name

gallium-68(3+);trichloride

InChI

InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3/i;;;1-2

InChI Key

UPWPDUACHOATKO-BITMAZLMSA-K

Isomeric SMILES

[Cl-].[Cl-].[Cl-].[68Ga+3]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ga+3]

Origin of Product

United States

Gallium 68 Radionuclide Production Research

3 Generator Performance and Longevity Investigations

The long-term performance of ⁶⁸Ge/⁶⁸Ga generators is a critical aspect of their clinical utility. Research in this area focuses on the reproducibility of elutions over the generator's lifespan, as well as the monitoring of key quality control parameters such as radionuclidic and metallic purity.

1 Long-Term Elution Reproducibility Studies

The ability of a generator to consistently provide a high yield of ⁶⁸Ga over its lifespan, which can be a year or more, is crucial for routine clinical use. Long-term studies are conducted to monitor the elution yield and ensure it remains within acceptable limits.

For example, a study of five consecutive ⁶⁸Ge/⁶⁸Ga generators over a four-year period showed an annual mean elution yield of 74.7%, which was higher than the manufacturer's specification and never dropped below 65% nih.gov. In another long-term evaluation of a nano-SnO₂ based generator over 17 months and 305 elutions, the initial elution yield was 91.1 ± 1.8% and decreased to 73.8 ± 1.9% over time and with use nih.govresearchgate.net. Similarly, a GMP-certified generator was studied for a year, demonstrating an average ⁶⁸Ga elution yield of 80%, consistently remaining above 70% snmjournals.org. These studies demonstrate the robust and reproducible performance of modern ⁶⁸Ge/⁶⁸Ga generators.

2 Radionuclidic Purity Monitoring (⁶⁸Ge Breakthrough)

Radionuclidic purity, specifically the amount of the long-lived parent radionuclide ⁶⁸Ge in the ⁶⁸Ga eluate, is a critical quality control parameter. This "⁶⁸Ge breakthrough" must be kept to a minimum as it can increase the radiation dose to the patient and interfere with imaging. The European Pharmacopoeia sets a limit of 0.001% for ⁶⁸Ge in the ⁶⁸Ga eluate nih.gov.

Monitoring of ⁶⁸Ge breakthrough is a key component of long-term generator performance studies. For a TiO₂-based generator, the ⁶⁸Ge breakthrough was reported to be no more than 5 × 10⁻³% when the generator was new, increasing to about 10⁻²% over extended use nih.gov. A study of an Eckert & Ziegler generator found that ⁶⁸Ge breakthrough averaged approximately 0.5 Bq/MBq of ⁶⁸Ga snmjournals.org. In some cases, the ⁶⁸Ge breakthrough has been observed to decrease over time; one study reported an initial breakthrough of less than 0.006%, which decreased to 0.001% over a year snmjournals.org. The consistent monitoring of ⁶⁸Ge breakthrough ensures the safety and quality of the ⁶⁸Ga eluate for clinical applications.

3 Metallic Impurity Profile Analysis (e.g., Fe, Zn, Al, Ti)

Metallic impurities in the ⁶⁸Ga eluate can originate from the generator column material, the elution system, or the decay of ⁶⁸Ga itself (which produces stable Zinc, Zn). These impurities can compete with ⁶⁸Ga during the radiolabeling process, leading to lower radiochemical yields. Therefore, the analysis of the metallic impurity profile is an important aspect of generator quality control.

Common metallic impurities that are monitored include Iron (Fe), Zinc (Zn), Aluminum (Al), and Titanium (Ti). One study using ICP-MS to quantify trace metal impurities in the eluate of an Eckert & Ziegler generator found that Al, Fe, natGa, Pb, Ti, and natZn were present in significantly higher concentrations than in the eluent solution nih.govrsc.org. The concentrations of these metals were in the range of 0.01 to 1.5 µM nih.govrsc.org. Another study reported that a purification process could reduce the levels of Fe(II), Zn(II), and Al(III) by 61%, 38%, and 44% respectively researchgate.net. The European Pharmacopoeia specifies limits for some metallic impurities, for instance, not more than 10 µg of Fe and Zn per GBq of ⁶⁸Ga nih.gov.

Advanced Generator Design and Automation Research

The Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator remains a cornerstone of ⁶⁸Ga production, offering a reliable, on-site source of the radionuclide without the need for a local cyclotron. nih.gov Research in this area has focused on enhancing the efficiency, reliability, and automation of these systems to meet the growing clinical demand.

Modern ⁶⁸Ge/⁶⁸Ga generators are based on various column matrices, including titanium dioxide (TiO₂), tin dioxide (SnO₂), and organic resins, which provide ⁶⁸Ga as a Ga³⁺ solution in hydrochloric acid (HCl) suitable for radiolabeling. researchgate.net A key area of research has been the development of post-processing methods to purify the generator eluate. researchgate.net These techniques, such as fractionation and ion exchange purification, are crucial for achieving high specific activity and minimizing metallic impurities and ⁶⁸Ge breakthrough, which is the leakage of the parent radionuclide into the eluate. researchgate.net

To streamline the production of ⁶⁸Ga-radiopharmaceuticals, research has led to the development of fully automated modules. These systems integrate the generator elution, subsequent post-processing of the eluate, radiolabeling of targeting molecules, and formulation of the final product. researchgate.net This automation is critical for ensuring compliance with stringent regulatory standards for radiopharmaceutical production. researchgate.net Commercially available automated solutions, such as the EluGen system, manage the entire elution process, including pre-elution and handling, to enhance efficiency and reliability. ezag.com Furthermore, systems like KitLab provide a highly automated solution for the labeling of radiopharmaceutical kits, which helps to minimize handling errors and improve generator management. ezag.com

Recent research has also explored novel adsorbent materials for generators. For instance, a generator system using polysaccharide polymers has been developed, demonstrating high ⁶⁸Ga elution efficiency (>70-80% in 1 mL) and extremely low ⁶⁸Ge breakthrough (<0.001%). acs.org This particular generator design allows for the direct use of the eluted ⁶⁸Ga-citrate for imaging applications. acs.org The long-term stability of such generators, with no significant change in elution efficiency observed after more than 200 days, points towards a cost-effective and durable production system. acs.org

Cyclotron Production of Gallium-68 Research

As the demand for ⁶⁸Ga continues to escalate, cyclotron production has emerged as a viable alternative to generators, offering the potential for significantly higher production yields. nih.govresearchgate.net Research in this domain is concentrated on the nuclear reaction mechanisms, target system development, and the optimization of irradiation parameters.

Nuclear Reaction Mechanisms: ⁶⁸Zn(p,n)⁶⁸Ga

The primary nuclear reaction utilized for the cyclotron production of ⁶⁸Ga is the ⁶⁸Zn(p,n)⁶⁸Ga reaction. researchgate.netuc.pt This process involves bombarding an enriched Zinc-68 (⁶⁸Zn) target with protons. To maximize the yield of ⁶⁸Ga and minimize the co-production of radionuclidic impurities such as ⁶⁶Ga and ⁶⁷Ga, it is crucial to use highly enriched ⁶⁸Zn target material and to control the proton irradiation energy. mdpi.com Research has shown that maintaining the proton energy below 14 MeV is effective in preventing nuclear reactions like ⁶⁸Zn(p,2n)⁶⁷Ga and ⁶⁸Zn(p,3n)⁶⁶Ga. mdpi.com

The cross-section of a nuclear reaction, which represents the probability of the reaction occurring, is a critical parameter. Extensive research has been conducted to measure the cross-sections for the ⁶⁸Zn(p,n)⁶⁸Ga reaction, as well as for competing reactions that produce impurities. These data are essential for optimizing production parameters to achieve the highest possible yield of ⁶⁸Ga with the desired purity. unibe.chnih.govresearchgate.net

Target System Development

The design and preparation of the target that holds the ⁶⁸Zn material are critical for efficient and reliable ⁶⁸Ga production. Research has explored both solid and liquid target systems.

Solid targets offer the potential for high-yield production of ⁶⁸Ga. researchgate.netresearchgate.net One researched methodology involves the pressing of enriched ⁶⁸Zn powder into pellets, which are then mounted on a backing material, often a silver disc. nih.gov In one study, 100 mg of enriched ⁶⁸Zn was pressed into pellets and irradiated with 12.5 MeV protons at currents ranging from 10-30 μA for 20-75 minutes. nih.gov Following irradiation, the ⁶⁸Ga is separated from the target material using automated systems. nih.gov

Another significant area of research is the electrodeposition of the target material. iaea.orgnih.gov A method for electrodepositing a gallium-nickel alloy has been developed to create a stable solid target. iaea.org This technique has been shown to produce targets of consistent quality suitable for cyclotron production. iaea.org Research has also focused on the electrodeposition of enriched ⁶⁸Zn onto a copper base material, which is then irradiated to produce ⁶⁸Ga. nih.gov

The development of these solid target systems aims to create cost-effective and simple manufacturing processes that can enhance the production capabilities of ⁶⁸Ga to meet the high demand. nih.gov

Liquid targets present an alternative to solid targets, potentially simplifying the target preparation and extraction processes. nih.govamazonaws.com Research in this area has largely focused on the use of an enriched [⁶⁸Zn]Zn(NO₃)₂ solution in nitric acid. nih.govnih.gov Studies have systematically investigated the effects of various parameters on the ⁶⁸Ga production yield. researchgate.netnih.gov

Key findings from this research indicate that ⁶⁸Ga production yields are dependent on the concentration of [⁶⁸Zn]Zn(NO₃)₂, the concentration of nitric acid, the beam current, and the duration of the irradiation. researchgate.netnih.gov For example, increasing the concentration of [⁶⁸Zn]Zn(NO₃)₂ from 0.6 M to 1.2 M in 0.8 N nitric acid at a 30 μA beam current resulted in a proportional increase in the ⁶⁸Ga yield. nih.gov However, at higher beam currents (40 μA), this proportional relationship was not maintained, highlighting the complex interplay of these parameters. nih.gov Further research has shown that increasing the nitric acid concentration can improve the ⁶⁸Ga production yield during longer irradiations at higher currents. nih.gov

Irradiation Parameter Optimization

Optimizing the irradiation parameters is crucial for maximizing the production yield and purity of ⁶⁸Ga from a cyclotron. Research has focused on fine-tuning the proton beam energy, beam current, and irradiation time for both solid and liquid targets.

For solid targets, studies have demonstrated that irradiating 100 mg enriched ⁶⁸Zn pellets with a 12.5 MeV proton beam at 30 μA can yield significant quantities of ⁶⁸Ga. nih.gov A 600 μA·min irradiation (e.g., 20 minutes at 30 μA) yielded 13.9 ± 1.0 GBq of ⁶⁸Ga, while a 2200 μA·min irradiation yielded 37.5 ± 1.9 GBq. nih.gov

In the context of liquid targets, research has shown a clear dependence of the ⁶⁸Ga yield on irradiation parameters. nih.govnih.gov For instance, with a 1.42 M [⁶⁸Zn]Zn(NO₃)₂ solution in 1.2 N HNO₃, a 60-minute irradiation at a 40 μA beam current achieved a production yield of 9.85 ± 2.09 GBq. nih.gov Shortening the irradiation time to 30 minutes and lowering the beam current to 30 µA significantly reduces the activity produced. mdpi.com The optimization of these parameters allows for the reproducible production of clinically relevant amounts of ⁶⁸Ga. nih.gov

Furthermore, the analysis of nuclear reaction cross-section data is a key aspect of optimization. unibe.chnih.gov By understanding the energy dependence of the ⁶⁸Zn(p,n)⁶⁸Ga reaction and competing reactions, researchers can select the optimal proton energy range to maximize the production of ⁶⁸Ga while minimizing the creation of radionuclidic impurities. mdpi.comunibe.ch

Post-Irradiation Processing and Separation Chemistry

Following the bombardment of an enriched Zinc-68 (⁶⁸Zn) target with protons in a cyclotron via the ⁶⁸Zn(p,n)⁶⁸Ga nuclear reaction, the resulting Gallium-68 (⁶⁸Ga) must be chemically separated from the bulk target material and purified. This multi-step process is critical for obtaining Gallium-68 trichloride (B1173362) ([⁶⁸Ga]GaCl₃) of the high purity required for subsequent applications.

Radiochemical Separation Techniques (e.g., Ion Exchange)

The primary challenge in post-irradiation processing is the efficient separation of the minute, carrier-free mass of ⁶⁸Ga from the significantly larger mass of the unreacted ⁶⁸Zn target material. Due to their similar chemical properties, this separation requires robust radiochemical techniques.

Ion exchange chromatography is the most prevalently researched and implemented method for this separation. Specifically, cation exchange chromatography has proven to be highly effective. The general process involves dissolving the irradiated solid or liquid ⁶⁸Zn target in a strong acid, such as hydrochloric acid (HCl) mdpi.com. This solution is then passed through a column containing a cation exchange resin, such as AG-50W-X8 mdpi.come-century.usnih.gov.

The separation relies on the differential affinity of gallium and zinc ions for the resin in specific chemical environments. Research has demonstrated a highly effective two-step elution process:

Both ⁶⁸Ga³⁺ and Zn²⁺ ions are trapped on the resin column nih.gov.

The bulk of the ⁶⁸Zn target material is selectively eluted (washed off) the column using a solution of hydrobromic acid (HBr) in acetone, while the ⁶⁸Ga remains bound to the resin e-century.usnih.gov.

Finally, the pure ⁶⁸Ga is recovered from the column by eluting with a solution of hydrochloric acid (typically around 3 N HCl), yielding the desired [⁶⁸Ga]GaCl₃ product e-century.usnih.gov.

This cation exchange method is noted for its efficiency and convenience in isolating high-specific-activity ⁶⁸Ga mdpi.com.

Purification of Cyclotron-Produced ⁶⁸GaCl₃

The purification process is integral to the separation chemistry, aiming to produce [⁶⁸Ga]GaCl₃ that meets stringent quality standards, such as those outlined in the European Pharmacopoeia (Ph. Eur.) mdpi.comnih.gov. The ion exchange techniques described above are the core of the purification process, effectively removing the zinc target material.

Further purification steps ensure the removal of other potential metallic impurities that could originate from the target backing, foil, or the cyclotron components themselves. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is often employed post-purification to analyze for and quantify any non-radioactive metal contaminants, ensuring the final product's chemical purity e-century.usnih.gov. Successful purification methods yield a final product with high radiochemical purity, often exceeding 99.9%, in a sterile solution of dilute hydrochloric acid nih.gov.

Minimization of Radionuclidic Impurities (e.g., ⁶⁶Ga, ⁶⁷Ga)

During the proton bombardment of the ⁶⁸Zn target, competing nuclear reactions can occur, leading to the co-production of undesirable, longer-lived gallium radioisotopes, primarily Gallium-66 (⁶⁶Ga, half-life: 9.3 hours) and Gallium-67 (⁶⁷Ga, half-life: 3.26 days) nih.govmdpi.com. Because these are isotopes of the same element, they cannot be chemically separated from ⁶⁸Ga post-irradiation mdpi.com.

Therefore, research has focused on minimizing their formation during the irradiation phase itself. The primary strategies identified are:

Controlling Proton Beam Energy: The nuclear reactions that produce ⁶⁶Ga and ⁶⁷Ga, such as ⁶⁸Zn(p,3n)⁶⁶Ga and ⁶⁸Zn(p,2n)⁶⁷Ga, have higher energy thresholds than the desired ⁶⁸Zn(p,n)⁶⁸Ga reaction. Research indicates that keeping the proton irradiation energy below 14 MeV effectively prevents these unwanted reactions, leading to high radionuclidic purity of the final ⁶⁸Ga product mdpi.com.

Using Highly Enriched Targets: The target material must be highly enriched in ⁶⁸Zn. The presence of other stable zinc isotopes, like ⁶⁶Zn or ⁶⁷Zn, in the target would lead to the direct production of ⁶⁶Ga and ⁶⁷Ga via (p,n) reactions mdpi.com.

By carefully controlling these two parameters, radionuclidic purity of greater than 99.9% can be achieved, with ⁶⁷Ga being the most predominant contaminant, albeit at very low levels (e.g., <0.1%) e-century.ussahmri.org.au.

Automated Cyclotron Production Systems Research

To ensure radiation safety, consistency, and efficiency, research has heavily focused on automating the entire post-irradiation processing and purification workflow. Several commercially available automated synthesis modules, such as the IBA Synthera® platform, have been adapted and optimized for the production of [⁶⁸Ga]GaCl₃ from cyclotron targets mdpi.comnih.govresearchgate.net.

These automated systems perform the entire sequence of operations remotely within a shielded "hot cell":

Dissolution of the irradiated target.

Loading of the solution onto the purification column(s).

Elution of impurities and recovery of the final product.

This automation significantly reduces operator radiation exposure and allows for a rapid and reliable process. Research shows that the entire purification process, from the end of bombardment to the final purified [⁶⁸Ga]GaCl₃, can be completed in under 45 minutes sahmri.org.au.

Comparative Analysis and Future Directions in ⁶⁸Ga Production Research

The development of cyclotron-based production of ⁶⁸Ga has been driven by the limitations of the traditional source, the Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator.

Feature⁶⁸Ge/⁶⁸Ga GeneratorCyclotron Production
⁶⁸Ga Yield Limited and finite, typically <1.85 GBq per elution nih.govsahmri.org.au.High capacity, capable of producing multi-GBq to Ci quantities (e.g., up to 194 GBq) mdpi.comnih.gov.
Availability Dependent on the supply and cost of generators mdpi.com.Increased availability through the worldwide network of medical cyclotrons mdpi.com.
Logistics Convenient for on-demand, low-volume needs.Logistically superior for large-scale production and distribution to multiple centers nih.gov.
Cost High initial cost of the generator.Potentially lower cost per dose, especially for high-volume centers nih.gov.
Final Product [⁶⁸Ga]GaCl₃[⁶⁸Ga]GaCl₃
Clinical Equivalence Standard of care.Studies have shown clinical equivalence in PET imaging quality to generator-produced ⁶⁸Ga nih.govresearchgate.net.

Future Directions: Future research continues to focus on optimizing cyclotron production to make it a more accessible and robust alternative to generators. Key areas of investigation include the development of novel solid and liquid target systems for even higher yields and simpler processing mdpi.comresearchgate.net. The overarching goal is to leverage the extensive global infrastructure of medical cyclotrons to increase the availability and reduce the cost of ⁶⁸Ga, thereby expanding its use in clinical diagnostics nih.gov.

Post Processing Methodologies for Gallium 68 Eluates Research Focus

Concentration Techniques for ⁶⁸Ga(III) Solutions

Several techniques have been developed to concentrate the ⁶⁸Ga(III) solutions obtained from generator elution. These methods are essential for increasing the radioactivity concentration, which allows for more efficient radiolabeling reactions, often requiring smaller amounts of expensive precursors and shorter reaction times. nih.gov The most common concentration techniques include fractional elution, anion exchange chromatography, and cation exchange chromatography.

Fractional Elution: This is the simplest method of concentration, where only the peak fraction of the generator eluate with the highest radioactivity is collected. nih.govnih.gov This technique can significantly decrease the eluate volume. nih.gov For instance, collecting the peak 1 mL fraction can contain over 60% of the available ⁶⁸Ga radioactivity from a total elution volume of 6 mL. nih.gov While effective in increasing the ⁶⁸Ga concentration, fractional elution does not remove metallic impurities or the parent ⁶⁸Ge radionuclide. snmjournals.orgnih.gov

Anion Exchange Chromatography: This method is based on the formation of the anionic complex [⁶⁸GaCl₄]⁻ in the presence of high molarity hydrochloric acid. nih.govacs.org The generator eluate is passed through an anion exchange column, which retains the [⁶⁸GaCl₄]⁻ complex. Subsequently, the purified and concentrated ⁶⁸Ga can be eluted in a small volume of water. nih.gov This technique is effective in removing metallic cation impurities such as Al³⁺, In³⁺, and Ti⁴⁺, and also completely eliminates any ⁶⁸Ge breakthrough. nih.gov The process can reduce the eluate volume to as little as 200 µL. nih.gov

Cation Exchange Chromatography: In this technique, the cationic ⁶⁸Ga³⁺ from the acidic eluate is retained on a cation exchange resin. nih.govnih.gov The retained ⁶⁸Ga can then be eluted in a small volume using various eluents, such as acetone/HCl or NaCl/HCl mixtures. nih.gov This method has been shown to effectively reduce metallic impurities like Zn²⁺, Ti⁴⁺, and Fe³⁺. nih.gov For example, one cation exchange method uses an acetone/HCl mixture to elute the ⁶⁸Ga in a volume of 400 µL. nih.govsnmjournals.org Another variation utilizes a 5 M NaCl solution to elute the ⁶⁸Ga from the cation exchange cartridge in a volume of 0.5 mL. acs.org

Table 1: Comparison of ⁶⁸Ga(III) Concentration Techniques

Technique Eluent for ⁶⁸Ga Recovery Final Volume Key Advantages Limitations
Fractional Elution Original generator eluent (e.g., 0.1 M HCl) ~1 mL Simple, no additional reagents required. Does not remove metallic impurities or ⁶⁸Ge. nih.gov
Anion Exchange Water ~200 µL Removes metallic cations (Al, In, Ti) and ⁶⁸Ge. nih.gov Requires high molarity HCl for initial retention.
Cation Exchange Acetone/HCl or NaCl/HCl ~400-500 µL Reduces metallic impurities (Zn, Ti, Fe). nih.gov May require specific eluents like acetone. nih.gov

Automated Post-Processing System Development and Validation

To ensure reproducibility, minimize operator radiation exposure, and meet the demands of clinical settings, the manual post-processing and labeling procedures have been increasingly replaced by automated synthesis units. nih.gov Several commercial and in-house developed automated systems are available for the synthesis of ⁶⁸Ga-radiopharmaceuticals. nih.govmdpi.com

The development and validation of these automated systems are critical for their implementation in routine clinical production. Validation typically involves demonstrating the reproducibility of the synthesis process, ensuring the final product meets all quality control specifications, and establishing the system's robustness. For instance, a fully automated production of [⁶⁸Ga]GaFAPI-46 using an IBA Synthera® Extension module was validated, demonstrating high radiochemical purity and yield. mdpi.com The automated synthesis of [⁶⁸Ga]Ga-PSMA-11 has also been extensively validated on various platforms. springernature.compurdue.edu

Validation studies for automated systems often include the assessment of parameters such as radiochemical yield, radiochemical purity, synthesis time, and reproducibility. One study comparing manual and automated processes for ⁶⁸Ga-radiolabeling found that the automated process was superior in terms of reliability and reproducibility. researchgate.net Another validation of a cassette-based automated synthesis of Gallium-68-DOTATyr3-Octreotate demonstrated highly reproducible synthesis yields and radiochemical purity above 99%. nih.gov

Table 2: Performance of Selected Automated Synthesis Systems for ⁶⁸Ga-Radiopharmaceuticals

Automated System/Method Radiopharmaceutical Average Yield Radiochemical Purity Synthesis Time
In-house low-cost unit ⁶⁸Ga-DOTATOC 71 ± 8% ≥ 95% 25 ± 1 minutes nih.gov
IBA Synthera® Extension [⁶⁸Ga]GaFAPI-46 ~58% 98.94 ± 0.72% ~25 minutes mdpi.com
Scintomics GRP® ⁶⁸Ga-DOTATATE 63.66% > 99% Not specified
miniAIO (Trasis®) [⁶⁸Ga]Ga-MAA > 95% 99 ± 0.6% 15 minutes frontiersin.orgtrasis.com

Impact of Post-Processing on Precursor Quality for Radiochemistry

The quality of the ⁶⁸Ga eluate directly impacts the efficiency of the radiolabeling reaction. Metallic impurities present in the generator eluate can compete with ⁶⁸Ga³⁺ for the chelator on the precursor molecule, leading to a reduction in the radiolabeling yield and specific activity. snmjournals.orgsemanticscholar.orgsnmjournals.org Post-processing of the eluate to remove these metallic contaminants is therefore crucial for ensuring optimal radiolabeling performance. snmjournals.org

By concentrating the ⁶⁸Ga and removing competing metal ions, post-processing allows for the use of smaller amounts of the precursor peptide, which is often a significant cost factor. nih.gov This also leads to a higher specific activity of the final radiopharmaceutical. nih.gov Furthermore, the smaller, purified volume of the ⁶⁸Ga solution facilitates faster reaction kinetics, allowing for quantitative radiolabeling in a shorter time. nih.gov

Coordination Chemistry of Gallium Iii in Radiopharmaceutical Precursor Development

Fundamental Principles of Ga(III) Coordination

The behavior of Ga(III) in a coordination environment is dictated by its electronic configuration and ionic properties. These factors influence its interactions with potential donor atoms and the resulting geometry of the complex.

According to the Hard and Soft Acids and Bases (HSAB) theory, Lewis acids and bases can be classified as either "hard" or "soft". Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases are small, highly electronegative, and not easily polarizable, whereas soft bases are larger and more polarizable. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The Ga(III) ion, with its high charge density (+3) and small ionic radius, is classified as a hard acid. Consequently, it forms the most stable complexes with hard Lewis bases. These bases typically contain small, highly electronegative donor atoms such as oxygen and nitrogen. This preference is a guiding principle in the design of chelators for ⁶⁸Ga, which predominantly feature oxygen (from carboxylate, phenolate, or hydroxypyridinone groups) and nitrogen (from amines in macrocyclic or acyclic structures) donor atoms to achieve high thermodynamic stability.

Ga(III) most commonly forms six-coordinate complexes, adopting a distorted octahedral geometry. In an octahedral arrangement, the central Ga(III) ion is surrounded by six donor atoms from the chelator, positioned at the vertices of an octahedron. This coordination number allows for a stable electronic configuration and satisfies the steric requirements of the Ga(III) ion. The distortion from a perfect octahedron often arises from the geometric constraints imposed by the chelator's structure, such as the bite angles of multidentate ligands. While other coordination numbers are known for gallium, the hexacoordinate octahedral geometry is the most relevant and targeted arrangement in the design of chelators for ⁶⁸Ga-based radiopharmaceuticals due to the high stability it imparts to the resulting complex.

Kinetic and Thermodynamic Studies of Ga(III) Complexation

The successful preparation of ⁶⁸Ga-radiopharmaceuticals is contingent upon a thorough understanding of the kinetic and thermodynamic parameters governing the complexation of Ga(III). The strong tendency of Ga³⁺ to hydrolyze in aqueous solutions, especially at physiological pH, presents a significant challenge. nih.govnih.gov Consequently, detailed studies on the influence of various reaction parameters are crucial for optimizing the radiolabeling process.

The pH of the reaction medium is a critical factor in the complexation of Ga(III). The Ga³⁺ ion is highly acidic and prone to hydrolysis, forming insoluble Ga(OH)₃ at pH values above 3. nih.govnih.gov To prevent this, ⁶⁸Ga radiolabeling is typically performed in acidic conditions, generally between pH 3 and 5. nih.govmdpi.com Studies on the labeling of DOTA-peptides have shown no incorporation of ⁶⁸Ga at pH 1, a slow start at pH 2.5, and complete incorporation at pH 4 within 5 minutes at elevated temperatures. researchgate.net

However, the optimal pH can vary significantly depending on the chelator. While many DOTA-based syntheses require acidic conditions, some novel chelators have been developed to complex ⁶⁸Ga efficiently at or near neutral pH. nih.govrsc.org For example, tris(hydroxypyridinone) (THP) and desferrioxamine-B (DFO) have demonstrated effective ⁶⁸Ga³⁺ chelation at near-neutral pH (pH 6.5) and room temperature. nih.govrsc.org This characteristic is highly desirable as it simplifies the formulation of radiopharmaceuticals by potentially eliminating the need for pH adjustment and purification steps. rsc.org

Table 1: Influence of pH on Radiolabeling Efficiency for Various Chelators

ChelatorOptimal pH RangeKey FindingsReference
DOTA3.5 - 5.0Labeling is pH-dependent; no incorporation at pH 1, complete at pH 4-5 with heat. researchgate.net
NOTA3.5 - 6.5Complexes ⁶⁸Ga³⁺ efficiently at pH 3.5, with comparable efficiency at pH 6.5. nih.gov
HBED~6.5Performs well at near-neutral pH. rsc.org
THP~6.5Most effective at near-neutral pH and 25°C, allowing for rapid, quantitative labeling at low concentrations. nih.govrsc.org
DFO~6.5Effective at near-neutral pH and 25°C; radiochemical yield improves with increased pH. nih.govrsc.org
TRAP3.5 - 6.5Shows high labeling efficiency at both pH 3.5 and 6.5 at room temperature. nih.gov

Temperature is another key parameter that significantly affects the efficiency of ⁶⁸Ga radiolabeling. For many conventional chelators, particularly DOTA and its derivatives, heating is required to overcome the kinetic barriers of complexation and achieve high radiochemical yields within the short timeframe dictated by the 68-minute half-life of ⁶⁸Ga. nih.govmdpi.com The radiosynthesis of agents like [⁶⁸Ga]Ga-DOTATATE typically requires heating to between 80 and 100 °C. nih.govnih.gov Studies have demonstrated that for DOTA-peptides, the rate of ⁶⁸Ga incorporation is substantially faster at 80°C compared to 40°C or 60°C. researchgate.net

Conversely, a major goal in modern chelator design is to achieve rapid complexation at ambient temperatures. Chelators such as NOTA, TRAP, HBED, DFO, and THP have been shown to be effectively radiolabeled with ⁶⁸Ga³⁺ at room temperature. nih.gov For instance, at 25°C and pH 3.5, NOTA and TRAP demonstrate the highest labeling efficiency among a range of tested chelators. nih.gov The ability to label at room temperature simplifies the synthesis process, reduces the need for complex automated equipment, and is particularly advantageous for developing kit-based formulations. nih.govrsc.org Interestingly, for some chelators like NOTA, increasing the temperature can have a detrimental effect, possibly due to enhanced competition from contaminating metal ions at higher temperatures. nih.gov

Table 2: Temperature Effects on ⁶⁸Ga Radiolabeling for Different Chelators

ChelatorOptimal TemperatureKey FindingsReference
DOTA80 - 100 °CHeating is essential for efficient labeling, significantly increasing reaction rates. nih.govmdpi.com
NOTA25 °CExcellent performance at room temperature; higher temperatures can decrease radiochemical yield. nih.gov
HBED-CCRoom TemperatureCan be labeled at ambient temperature, though heating is sometimes applied. nih.gov
THP25 °CRapid and quantitative labeling at ambient temperature and neutral pH. rsc.org
TRAP25 °CHigh labeling efficiency at room temperature. nih.gov

Given the short half-life of ⁶⁸Ga (67.7 minutes), radiolabeling reactions must be rapid and efficient to maximize the yield and molar activity of the final product. nih.gov Optimization studies aim to achieve quantitative radiochemical yields in the shortest time possible, often within 5 to 10 minutes. mdpi.comnih.gov For example, conjugates of NOTA can be efficiently labeled with ⁶⁸Ga³⁺ within 30 minutes at room temperature, achieving radiochemical yields greater than 95%. nih.govacs.org The use of microwave heating has been shown to significantly accelerate the labeling of DOTA derivatives, reducing reaction times to as little as 2 minutes and improving molar activity by allowing for lower precursor concentrations. researchgate.net

Molar activity (the amount of radioactivity per mole of substance) is a critical parameter, especially for imaging targets with low receptor density. It is influenced by the amount of precursor, the purity of the ⁶⁸Ga eluate, and the efficiency of the labeling reaction. rsc.orgscispace.com The concentration of ⁶⁸Ga³⁺ in a generator eluate is extremely low (in the nanomolar range), requiring highly efficient chelators to achieve high molar activity. mdpi.comrsc.org Optimization involves finding the minimum amount of precursor that still provides a high radiochemical yield, thereby maximizing the molar activity. nih.gov

The eluate from ⁶⁸Ge/⁶⁸Ga generators often contains trace amounts of other metal ions, such as Fe³⁺, Zn²⁺, Al³⁺, and Cu²⁺, which can be leached from the generator column. rsc.orgnih.gov These metallic impurities can significantly reduce radiolabeling efficiency by competing with ⁶⁸Ga³⁺ for the chelator. rsc.orgresearchgate.net Therefore, the selectivity of a chelator for Ga³⁺ over these competing metal ions is a crucial aspect of its performance.

Competition studies have shown that the presence of Fe³⁺ can be particularly problematic due to its similar coordination chemistry to Ga³⁺. researchgate.net Chelators like THP, originally developed for iron sequestration, show a high affinity for Fe³⁺, which can interfere with ⁶⁸Ga labeling if present in sufficient concentrations. rsc.org In contrast, some chelators like HBED, NOTA, and TRAP have demonstrated good selectivity for Ga³⁺ over divalent metal ions. rsc.org Studies comparing carboxylate-type chelators (NOTA, DOTA) with phosphinate-type chelators (TRAP, NOPO) found that the latter group showed better performance in the presence of Zn²⁺. nih.gov This is because the phosphinate-based chelators are able to rapidly exchange coordinated Zn(II) for ⁶⁸Ga(III), leading to more robust and reliable labeling procedures. nih.gov

Table 3: Effect of Competing Metal Ions on ⁶⁸Ga Labeling of THP

Competing Metal IonConcentrationRadiochemical Yield of [⁶⁸Ga(THP)] (%)Reference
natGa³⁺5 µM81 ± 0.78 rsc.org
natGa³⁺50 µM9 ± 0.87 rsc.org
Fe³⁺5 µM (equimolar)88 ± 3.81 rsc.org
Fe³⁺50 µM26 ± 1.25 rsc.org
Al³⁺50 µM79 ± 0.47 rsc.org
Ti⁴⁺50 µM62 ± 1.53 rsc.org

In Vitro Stability Assessment of ⁶⁸Ga(III) Complexes

For a ⁶⁸Ga-radiopharmaceutical to be effective in vivo, the ⁶⁸Ga(III) complex must be highly stable under physiological conditions to prevent the release of the radionuclide. The assessment of in vitro stability is a critical step in preclinical development. This is typically evaluated by incubating the radiolabeled complex in human or murine plasma or by challenging it with an excess of competing substances like apo-transferrin or other metal ions. nih.govacs.orgacs.org

Both thermodynamic stability and kinetic inertness are important. acs.org Thermodynamic stability refers to the equilibrium position of the complex formation, while kinetic inertness relates to the speed at which the complex dissociates. nih.govacs.org For in vivo applications, high kinetic inertness is often considered more critical. acs.org Ga(III) complexes with macrocyclic chelators like DOTA are known to be highly kinetically inert, with the GaDOTA complex showing a dissociation half-life of approximately 12.2 days at pH 0. researchgate.netnih.govacs.org Studies on DOTA derivatives have shown that even small structural changes can impact stability. For example, one isomer of [⁶⁷Ga]Ga-Bn-DOTA exhibited higher stability in apo-transferrin challenge studies compared to other DOTA derivatives like [⁶⁷Ga]Ga-DO3AMBu. nih.govacs.org Similarly, ⁶⁸Ga-labeled conjugates based on the NOTA scaffold have demonstrated high in vivo stability, with no detectable metabolites found within 2 hours post-injection. nih.govacs.org These assessments are crucial to ensure that the radiotracer remains intact and accurately reports the biodistribution of the targeted molecule.

Radiochemical Stability in Biological Media Mimics (e.g., serum stability)

A crucial step in the preclinical evaluation of ⁶⁸Ga-radiopharmaceuticals is the assessment of their stability in human serum. This provides an indication of the compound's in vivo fate, as instability can lead to the release of free ⁶⁸Ga³⁺, which may be sequestered by proteins like transferrin, resulting in non-specific uptake and poor imaging quality.

Research has demonstrated high stability for numerous ⁶⁸Ga-labeled compounds in human serum. For instance, [⁶⁸Ga]Ga-PSMA-11 has been shown to be stable in serum for up to one hour, with a radiochemical purity greater than 95%. nih.gov Similarly, conjugates using chelators like DOTA, NOTA, and NODAGA have exhibited high stability in human serum. researchgate.net Studies on [⁶⁸Ga]Ga-Trivehexin also revealed excellent in vitro serum stability, with 74.2% of the tracer remaining intact after two hours of co-incubation. mdpi.com The stability of [⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep has also been confirmed in human serum over several hours. mdpi.com Even newer chelators, such as the tris(hydroxypyridinone) ligand CP256, show excellent stability, with no evidence of protein binding or release of gallium when incubated in human serum for 4 hours at 37°C. nih.gov

Compound/ChelatorIncubation TimeStability in Serum
[⁶⁸Ga]Ga-PSMA-111 hour> 95%
[⁶⁸Ga]Ga-DOTA-AMBANot specifiedHigh
[⁶⁸Ga]Ga-NOTA-AMBANot specifiedHigh
[⁶⁸Ga]Ga-NODAGA-AMBANot specifiedHigh
[⁶⁸Ga]Ga-CP2564 hoursNo evidence of ⁶⁷Ga release
[⁶⁸Ga]Ga-Trivehexin2 hours74.2% intact
[⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep8 hoursHigh

Ligand Challenge Experiments (e.g., Histidine challenge)

To further probe the kinetic inertness of ⁶⁸Ga complexes, ligand challenge experiments are performed. These studies involve incubating the radiolabeled complex with a large excess of a competing ligand. Histidine, an amino acid with strong metal-chelating properties, is often used for this purpose due to its presence in biological systems.

In a typical experiment, a ⁶⁸Ga-radioconjugate is incubated at 37°C in a solution containing a high concentration (e.g., 1 mM) of histidine, which can be approximately 1000 times higher than the concentration of the radioconjugate being tested. nih.gov The stability is then assessed over time using techniques like radio-HPLC. For example, stability tests of certain ⁶⁸Ga-DOTA-peptide conjugates in histidine solutions have demonstrated satisfactory stability over a 3-hour period, which corresponds to three half-lives of the Gallium-68 radionuclide. nih.gov These experiments provide strong evidence of the complex's ability to resist dissociation and transchelation in a competitive biological environment.

Resistance to Transchelation

Transchelation is the process by which a metal ion is transferred from one chelator to another. In vivo, this can occur with endogenous proteins that have a high affinity for Ga(III), most notably transferrin, or with other competing metal ions. The resistance of a ⁶⁸Ga-complex to transchelation is a critical indicator of its in vivo stability.

Challenge studies are conducted to evaluate this resistance. For example, various ⁶⁸Ga-labeled bombesin (B8815690) analogues using DOTA, NOTA, and NODAGA chelators showed high stability when challenged with transferrin. researchgate.net A more stringent test for the tris(hydroxypyridinone) complex, ⁶⁸Ga-CP256, involved incubation with a 130-fold excess of apotransferrin, which represents a 260-fold excess in terms of Ga-binding capacity; no transchelation was observed. nih.gov Furthermore, complexes are often challenged with other biologically relevant metal ions. Studies have shown that ⁶⁸Ga-complexes with DOTA, NOTA, and NODAGA are stable against challenges with varying metals such as Fe³⁺, Cu²⁺, and Zn²⁺. researchgate.net Poor in vivo stability of early chelators like EDTA led to significant transchelation with endogenous metal ions, reducing their clinical utility. nih.gov

Computational and Theoretical Studies of Ga(III) Chelates

Computational and theoretical methods play an increasingly important role in the rational design and development of new chelators for Ga(III). unimelb.edu.au These studies provide valuable insights into the thermodynamics, kinetics, and structural properties of Ga(III) complexes that are often difficult to obtain through experimental methods alone.

Furthermore, computational studies can be used to understand the factors influencing complexation kinetics and stability. By calculating the Gibbs free energies of different chelator-metal complexes, researchers can predict their relative thermodynamic stabilities. researchgate.net This theoretical approach helps in the fine-tuning of chelator design to optimize properties like charge and lipophilicity, which in turn affect the pharmacokinetic and biodistribution profiles of the resulting ⁶⁸Ga imaging agents. researchgate.net

Radiolabeling Methodologies and Optimization Research with Gallium 68 Trichloride

General Radiolabeling Protocols and Conditions

The production of 68Ga-radiopharmaceuticals begins with the elution of [68Ga]GaCl3 from a 68Ge/68Ga generator, most commonly using dilute hydrochloric acid (HCl) as the eluent. The resulting eluate is a strongly acidic solution containing the 68Ga3+ ions. This solution is generally not suitable for direct radiolabeling due to its low pH, large volume, and the potential presence of metallic impurities and 68Ge breakthrough, which can interfere with the labeling reaction.

Standard radiolabeling protocols therefore incorporate several key steps:

Post-elution Processing: To increase the 68Ga concentration and remove impurities, the eluate is often purified and concentrated. Common methods include fractional elution (collecting only the peak of the elution profile) or passing the eluate through a cation exchange cartridge (e.g., strong cation exchange, SCX). The trapped 68Ga3+ is then recovered in a much smaller volume using a suitable eluent, such as a sodium chloride solution.

pH Adjustment: The radiolabeling of chelators like DOTA is highly pH-sensitive. A buffer solution is added to the concentrated [68Ga]GaCl3 to achieve an optimal pH, typically in the range of 3.5 to 5.0. This is critical, as a pH that is too acidic can lead to unstable species, while a pH that is too basic can cause the formation of insoluble gallium hydroxides and colloids.

Labeling Reaction: The buffered [68Ga]GaCl3 is added to the precursor, which consists of the targeting molecule conjugated to a chelator. The reaction mixture is typically heated to accelerate the complexation reaction. Heating temperatures often range from 80°C to 95°C, with incubation times varying from a few minutes to 20 minutes.

Purification: After the labeling reaction, a final purification step is often employed to remove any unreacted ("free") 68Ga and other impurities. Solid-phase extraction (SPE) using cartridges like C18 is a common method to retain the labeled product while allowing more polar impurities to be washed away. The purified radiopharmaceutical is then eluted from the cartridge, typically with an ethanol (B145695)/water mixture.

While the majority of 68Ga radiolabeling involves bifunctional chelators, direct labeling methods have been explored for certain molecules, particularly large proteins like monoclonal antibodies. This approach leverages the intrinsic coordinating groups within the protein itself, such as carboxylic and aminic groups, to bind the Gallium-68 cation.

A typical direct labeling procedure involves:

Buffering the acidic [68Ga]GaCl3 eluate to a specific pH, for instance, between 4.5 and 5.0, using a solution like sodium acetate (B1210297). This adjustment prepares the coordinating sites on the antibody.

Adding the buffered [68Ga]Ga-acetate solution to the protein solution (e.g., Nivolumab).

Incubating the mixture under controlled temperature, for example at 45°C for 40 minutes, to facilitate the complexation.

Isolating the resulting radiolabeled antibody, often by centrifugation, to separate it from any unbound 68Ga.

This method offers a more rapid procedure by reducing reaction steps and complex antibody preparation.

The success of radiolabeling with [68Ga]GaCl3 hinges on the meticulous optimization of reaction parameters to achieve high radiochemical yield (RCY) and purity (RCP). Key parameters that are routinely investigated include the buffer system, precursor concentration, temperature, and reaction time.

Buffer Systems: The choice of buffer is critical for maintaining the optimal pH range (typically 3.5-5.0) and avoiding competition with the chelator for the 68Ga3+ ion.

Sodium Acetate: This is one of the most commonly used buffers in 68Ga labeling. It is recognized for pharmaceutical use and provides effective pH control. Research has shown that low-molarity sodium acetate, with its volume finely adjusted, can achieve an ideal reaction pH of around 3.8.

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES is known for its excellent buffering properties and weak complexing capacity, which can lead to high labeling yields. However, its use in preparations for humans is often limited due to concerns about potential toxicity, leading many protocols to prefer acetate.

Alternative Buffers: Research has explored other buffers to find effective and safe alternatives. One study tested ten different buffers and found that sodium formate (B1220265) and HEPES produced favorable results. Another study introduced Triethanolamine (TEA) as a cost-effective and low-toxicity alternative buffer, demonstrating successful labeling of peptides like PSMA-HBED-CC and DOTA-TATE.

Ligand Concentration: The amount of the precursor molecule is a crucial factor. Insufficient precursor can lead to incomplete incorporation of 68Ga and low radiochemical yield. Conversely, using an excessive amount can lead to challenges in purification and potential issues with molar activity.

For [68Ga]Ga-DOTA-[Thi8, Met(O2)11]SP, a significant increase in labeling efficiency was observed when the peptide mass was raised to 50 µg (28 nmol/mL), achieving a yield of 93 ± 2%.

In the synthesis of 68Ga-Dotatoc, an optimal amount of 40 µg was found to be necessary for high radiochemical yields in a semi-automated system, with lower amounts resulting in poor labeling.

For [68Ga]Ga-FAP-2286, initial manual optimization identified 25 µg of the peptide as the optimal amount.

Reaction Temperature and Time: Given the short 68-minute half-life of 68Ga, reaction times are kept as short as possible without compromising the yield.

In the labeling of DOTA-[Thi8, Met(O2)11]SP, the highest labeling efficiency was achieved after 15 minutes of incubation at 95°C.

Studies on 68Ga-Dotatoc identified an optimal heating time of 5 minutes for manual synthesis and 8 minutes for a semi-automated system.

Table 1: Research Findings on Optimization of 68Ga Radiolabeling Parameters

ParameterCompoundFindingSource
Buffer System[68Ga]Ga-FAP-2286Sodium acetate (0.1 M) was chosen over HEPES and sodium formate to avoid potential regulatory issues, achieving >98% RCP.
Buffer System68Ga-DotatocHEPES, acetate, and succinate (B1194679) buffers yielded comparable results; acetate was recommended for human use.
Buffer System[68Ga]Ga-PSMA-HBED-CCTriethanolamine (TEA) buffer was successfully used as a low-toxicity alternative to HEPES.
Ligand Concentration[68Ga]Ga-DOTA-[Thi8, Met(O2)11]SPIncreasing peptide mass to 50 µg significantly increased labeling efficiency to 93 ± 2%.
Ligand Concentration68Ga-DotatocOptimal amount was 40 µg in a semi-automated system; lower amounts gave poor yields.
Heating Time[68Ga]Ga-FAP-2286Reducing heating time from 8 to 4 minutes at 95°C resulted in comparable RCP (>98%).
Heating Time[68Ga]Ga-DOTA-[Thi8, Met(O2)11]SPHighest labeling efficiency (>93%) was achieved at 15 minutes of incubation at 95°C.

Radiochemical Yield and Purity Assessment

Following synthesis, the final product must undergo rigorous quality control to determine its radiochemical yield and purity before it can be deemed suitable for use. Radiochemical purity (RCP) is a critical parameter that quantifies the proportion of the total radioactivity in the desired chemical form. Several chromatographic techniques are routinely used for this assessment.

Radio-HPLC is a powerful analytical tool that separates the components of the radiopharmaceutical mixture, allowing for precise quantification of the labeled product and various impurities. An HPLC system is coupled with a radioactivity detector to generate a radiochromatogram.

This technique is considered a gold standard for purity assessment, providing high resolution to separate the desired radiolabeled product from free 68Ga and other potential side products. For example, in the quality control of [68Ga]Ga-PSMA-11, a gradient HPLC method can be used where free 68Ga has a retention time of approximately 3.7 minutes, while the labeled product, [68Ga]Ga-PSMA-11, elutes at 8.3 minutes. In validation studies for 68Ga-DOTATATE, HPLC-measured RCP consistently exceeded 99%. However, some studies have noted that under certain pH conditions (3 to 6), unbound ionic 68Ga can be non-specifically absorbed by the C18 reversed-phase column, potentially leading to an overestimation of the radiochemical purity.

Radio-TLC is a simpler, faster, and more accessible method for assessing radiochemical purity. It involves spotting the sample onto a stationary phase (e.g., an ITLC-SG strip) and developing it with a mobile phase. The different components migrate at different rates, allowing for their separation. The distribution of radioactivity on the strip is then measured with a radio-TLC scanner.

Different TLC systems are used depending on the radiopharmaceutical being analyzed. The choice of stationary and mobile phases determines the separation characteristics, specifically the retention factor (Rf) of each species. For instance, one method for [68Ga]Ga-PSMA-11 uses ITLC-SG plates and can differentiate the labeled product (Rf 0.8–1) from free 68Ga3+ (Rf 0–0.1) and 68Ga colloids (Rf 0.7). For the direct-labeled antibody [68Ga]Ga-Nivolumab, a system using TLC-SG strips with a mobile phase of ammonium (B1175870) acetate and methanol (B129727) was developed to separate the labeled antibody (moves to the top) from free 68Ga (remains at the bottom).

Table 2: Examples of Radio-TLC Systems for 68Ga Purity Assessment

CompoundStationary PhaseMobile PhaseRf of ProductRf of Free 68Ga3+Source
[68Ga]Ga-PSMA-11ITLC-SGNot specified0.8 - 1.00 - 0.1
[68Ga]Ga-NivolumabTLC-SGAmmonium Acetate (10% aq) : MeOH (1:1)Moves to topRemains at bottom
[68Ga]Ga-MAAITLC-SGNaCl 0.9%00.8 - 1.0
68Ga-BCA-peptidesITLC-SGAqueous TFA (3-5%)0.5 - 0.60.9 - 1.0

Beyond the routine assessment of radiochemical purity with HPLC and TLC, a suite of advanced and complementary analytical techniques is necessary for the full characterization and quality control of radiolabeled products.

Gamma-Ray Spectrometry: This technique is essential for determining the radionuclidic purity of the product. Using a high-purity germanium detector, it can identify and quantify gamma-emitting impurities. A primary concern is the breakthrough of the parent isotope, 68Ge, from the generator, which has a regulatory limit, often set at less than 0.001% of the total radioactivity.

Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are used to confirm the identity and molecular weight of the non-radioactive ("cold") standard of the final compound. This confirms that the correct molecule has been synthesized before proceeding with the radiolabeling for human use.

Radio-SDS-PAGE: For protein-based radiopharmaceuticals like [68Ga]Ga-MAA, radio-sodium dodecyl-sulfate polyacrylamide gel electrophoresis (radio-SDS-PAGE) is a valuable tool. It separates proteins based on their size and can distinguish between the desired large, aggregated radiolabeled protein and smaller impurities like free radiolabeled human serum albumin ([68Ga]Ga-HSA), which may not be separable by TLC alone.

Chemical and Microbiological Purity: Full characterization also includes testing for non-radioactive chemical impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry can be used to measure trace metal contaminants (e.g., Iron, Zinc) that may originate from the generator or reagents. Furthermore, final products intended for human use must be tested for sterility and endotoxin (B1171834) content to ensure they are free from microbial contamination.

Development of Kit-Based Radiolabeling Strategies for Research

The evolution of Gallium-68 (⁶⁸Ga) radiopharmacy has been significantly advanced by the development of kit-based labeling strategies, which simplify and streamline the preparation of ⁶⁸Ga-radiopharmaceuticals. nih.govfrontiersin.orgdntb.gov.ua These kits are designed to make the radiolabeling process more accessible, reduce preparation time, and enhance reproducibility, which is particularly beneficial in a research setting. tums.ac.irnih.gov The core concept of a kit involves providing pre-measured, sterile, and quality-controlled non-radioactive components in a ready-to-use format. nih.govnih.gov Typically, these kits contain the precursor molecule (a chelator conjugated to a targeting vector), a buffer solution, and sometimes other excipients, often in a lyophilized (freeze-dried) form to ensure long-term stability. nih.govtums.ac.irnih.gov

The primary advantage of kit-based preparations is the circumvention of complex, multi-step synthesis procedures that would otherwise require specialized equipment and infrastructure. nih.govfrontiersin.org This approach is analogous to the well-established kit-based chemistry for Technetium-99m (⁹⁹ᵐTc), the workhorse of SPECT imaging. frontiersin.org The goal is to enable a "shake-and-bake" method where the ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator is directly added to the kit vial, followed by a brief heating step to facilitate the labeling reaction. tums.ac.irnih.gov

Research into kit development has focused on optimizing formulations for various peptides and molecules. For instance, single-vial kits for somatostatin (B550006) analogues like DOTA-TOC, DOTA-NOC, and DOTA-TATE have been successfully formulated and shown to yield consistently high radiochemical purity (>95%) upon labeling with ⁶⁸Ga. nih.gov Similarly, lyophilized kits for PSMA-11, a ligand for prostate-specific membrane antigen, have been developed to simplify the preparation of [⁶⁸Ga]Ga-PSMA-11. tums.ac.ir Studies have demonstrated that these kits can be stable for extended periods, up to 18 months when stored at appropriate temperatures, without significant degradation or loss of labeling efficiency. nih.gov

The development of these kits must account for the specific characteristics of different ⁶⁸Ge/⁶⁸Ga generators, as the eluate volume and acidity can vary. nih.govtums.ac.ir Some kits are designed with a fixed amount of buffer tailored to a specific generator's output to achieve the optimal pH for the labeling reaction. nih.gov Others may come as a two-vial system, one with the lyophilized precursor and another with the buffer, allowing for adjustment based on the generator eluate. nih.gov The amount of precursor in a kit is often higher than what is used in automated synthesis to ensure complete and rapid complexation of the ⁶⁸Ga without the need for post-labeling purification. nih.gov

The table below summarizes the characteristics of some developed radiolabeling kits.

Kit ComponentPrecursor ExampleKey Formulation FeaturesReported StabilityReference
DOTA-PeptidesDOTA-TOC, DOTA-NOC, DOTA-TATEFreeze-dried, single vialExcellent in vitro stability nih.gov
PSMA-11Glu-urea-Lys(Ahx)-HBED-CCLyophilized, single vial with formulation bufferStable for over 6 months in fridge/freezer tums.ac.ir
NOTA-sdAbNOTA-anti-HER2 sdAbLyophilized with mannitol-sucrose cryoprotectantStable for up to 18 months at 2-8°C nih.gov
desIL2THP-desIL2LyophilizedStable up to 6 months at -80°C mdpi.com

Automation in Radiolabeling Processes

Automation has become a cornerstone in the production of ⁶⁸Ga-radiopharmaceuticals, offering significant advantages in terms of radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP) standards. nih.govnih.govresearchgate.net The short half-life of ⁶⁸Ga (approximately 68 minutes) necessitates rapid and efficient synthesis, which is greatly facilitated by automated modules. nih.gov These systems integrate the entire process, from elution of the ⁶⁸Ge/⁶⁸Ga generator to the final formulation of the radiolabeled compound, into a closed and shielded environment. nih.govnih.gov

A variety of commercial and custom-built automated synthesis modules are available, each with its own specific design and operational workflow. nih.govsnmjournals.orgd-nb.info Many modern synthesizers utilize single-use, sterile cassettes, which contain all the necessary reagents and tubing for a specific synthesis, thereby minimizing the risk of cross-contamination and simplifying the setup. nih.govnih.gov The process typically involves the following automated steps:

Elution: The module automatically elutes the ⁶⁸GaCl₃ from the generator. nih.gov

Purification/Concentration: The raw eluate is often passed through a purification cartridge (e.g., cation exchange) to concentrate the ⁶⁸Ga and remove metallic impurities. nih.gov

Reaction: The purified ⁶⁸GaCl₃ is transferred to a reaction vessel containing the precursor and a buffer solution. The mixture is then heated to the optimal temperature for a specified duration to achieve efficient labeling. nih.govsnmjournals.org

Final Purification: After the reaction, the mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled product while allowing unreacted ⁶⁸Ga and other impurities to pass through to waste. nih.gov

Formulation: The purified ⁶⁸Ga-radiopharmaceutical is eluted from the SPE cartridge with a suitable solvent (e.g., ethanol/saline mixture) and passed through a sterile filter into the final product vial. nih.gov

The use of these automated systems has been successfully applied to the routine production of numerous ⁶⁸Ga-radiopharmaceuticals, including [⁶⁸Ga]Ga-DOTATATE, [⁶⁸Ga]Ga-PSMA-11, and [⁶⁸Ga]Ga-FAPI-46. nih.govd-nb.info Experience over several years and hundreds of syntheses has demonstrated the high reliability and consistency of these automated platforms. nih.gov For example, a three-year experience with an automated system for [⁶⁸Ga]Ga-DOTATATE production reported consistently high radiochemical yields (averaging over 80%) and purity (above 98%). nih.gov

The table below compares different automated synthesis modules used for ⁶⁸Ga radiopharmaceutical production.

Synthesis ModulePrecursor ExampleKey Process FeaturesReported Radiochemical Yield (Decay Corrected)Reference
Eckert & Ziegler Modular-Lab PharmTracerDOTATATECassette-based, C18 purification82.2 ± 0.4% to 87.9 ± 0.4% nih.gov
Trasis EasyOne / Synthra GaSyFAPI-46Cassette-based, simplified process without pre-purification~92.5% d-nb.info
ITG iQS-TSPSMA-11 / DOTATOCCassette-based, automated elution and C18 purification>95% radiochemical purity nih.gov
Custom-built moduleNOTA-RGDSolenoid valves, PC control, Sep-Pak purification65.42 ± 2.42% (not decay corrected) snmjournals.org
IBA Synthera® ExtensionFAPI-46Used with cyclotron-produced ⁶⁸Ga90.53% mdpi.com

Impact of Precursor Quality on Radiolabeling Efficiency

The quality and purity of the precursor molecule are critical determinants of the efficiency and reproducibility of ⁶⁸Ga radiolabeling. semanticscholar.org The presence of impurities, particularly competing metal ions, in the precursor solution or the generator eluate can significantly reduce the radiochemical yield (RCY) by competing with ⁶⁸Ga³⁺ for the chelator. nih.govrsc.orgnih.gov

One of the most significant challenges arises from trace metal contaminants. These can originate from the ⁶⁸Ge/⁶⁸Ga generator itself, the glassware, reagents, or even the precursor material. nih.govnih.govrsc.org Studies using inductively coupled plasma mass spectrometry (ICP-MS) have identified several metal ions in generator eluates, including aluminum (Al³⁺), iron (Fe³⁺), zinc (Zn²⁺), titanium (Ti⁴⁺), and native gallium (natGa³⁺). nih.govrsc.orgrsc.org

Research has shown that trivalent cations, in particular, are potent inhibitors of ⁶⁸Ga labeling. nih.gov For example, Fe³⁺, Al³⁺, and Ti⁴⁺ have been demonstrated to reduce the RCY of ⁶⁸Ga-THP at concentrations equimolar with the chelator. rsc.org The competition is a direct consequence of the coordination chemistry of the chelators, many of which (like DOTA) also form stable complexes with these metal ions. nih.gov The presence of Fe(III) in the PSMA-11 precursor material, for instance, has been shown to cause a decrease in the [⁶⁸Ga]Ga-PSMA-11 RCY over time due to the formation of a stable complex between the HBED-CC chelator and Fe(III). semanticscholar.orgnih.gov

The impact of various metal ions on the radiolabeling of a THP chelator is summarized in the table below.

Metal IonEffect on RCY of [⁶⁸Ga(THP)]Molar Excess (Metal:Chelator) causing reduced RCYReference
Fe³⁺Reduced RCY≥ 1:1 nih.govrsc.org
Al³⁺Reduced RCY≥ 1:1 nih.govrsc.org
Ti⁴⁺Reduced RCY≥ 1:1 rsc.org
natGa³⁺Reduced RCY≥ 1:1 rsc.org
Pb²⁺No effectNo effect even at 100-fold excess nih.govrsc.org
Zn²⁺No effectNo effect even at 100-fold excess nih.govrsc.org
Ni²⁺No effectNo effect even at 100-fold excess rsc.orgrsc.org
Cr³⁺No effectNo effect even at 100-fold excess rsc.orgrsc.org

To mitigate the impact of these impurities, several strategies are employed. Post-processing of the generator eluate using cation exchange cartridges can effectively remove many of these competing metals before the radiolabeling step. nih.govnih.gov Furthermore, ensuring the high purity of the precursor itself is paramount. This involves careful synthesis and purification of the precursor and proper storage conditions to prevent degradation and contamination. semanticscholar.org For example, studies on PSMA-11 have shown that using freshly prepared precursor solutions or accounting for the net peptide content can lead to more consistent and higher RCYs. semanticscholar.orgnih.gov

Radiolysis Mitigation Strategies in Radiolabeling

Radiolysis, the process of molecular degradation due to radiation, is a significant concern in the preparation of radiopharmaceuticals, especially when working with high activities of radionuclides like ⁶⁸Ga. nih.govvub.be The high-energy positrons and gamma rays emitted during the decay of ⁶⁸Ga can generate highly reactive free radicals (such as hydroxyl radicals, •OH) from the solvent, typically water. These radicals can then attack and damage the radiolabeled molecule, leading to a reduction in radiochemical purity and potentially altered biological activity. nih.govvub.be The degree of radiolysis is influenced by factors such as the amount of radioactivity, the activity concentration, and the specific activity of the product. nih.gov

To counteract the detrimental effects of radiolysis, various mitigation strategies have been developed, primarily involving the addition of radical scavengers or antioxidants to the reaction mixture or the final product formulation. nih.govnih.gov These agents act as radioprotectants by reacting with the free radicals before they can damage the radiopharmaceutical. vub.be

Commonly used radiolysis mitigation agents include:

Ascorbic acid (Vitamin C): A potent natural antioxidant that has proven to be an effective radioprotectant in various radiopharmaceutical preparations. nih.govvub.be

Ethanol: Often used as a co-solvent, ethanol is an effective scavenger of hydroxyl radicals. nih.govnih.gov

Gentisic acid: A strong antioxidant and free-radical scavenger that has been used as a radiostabilizer. nih.gov

Research has shown that a combination of these agents can be more effective than a single agent alone. For instance, a formulation containing a combination of 20% ethanol and 5 mg of ascorbic acid was found to successfully prevent the radiolysis of [⁶⁸Ga]Ga-NOTA-sdAbs when using starting activities up to 1-1.2 GBq, maintaining the tracer's stability for at least 3 hours post-labeling. nih.govvub.be The choice and concentration of the stabilizer must be carefully optimized, as some agents can interfere with the labeling process itself. For example, both ascorbic acid and gentisic acid have shown some chelating capacity towards ⁶⁸Ga ions, which can negatively impact labeling efficiency if used in excessive amounts or under suboptimal pH conditions. nih.gov

The table below summarizes the effectiveness of different radioprotectants.

RadioprotectantMechanism of ActionObservations/Optimal UseReference
Ascorbic AcidAntioxidant, radical scavengerEffective, but can interfere with labeling at high concentrations due to chelating properties. nih.govvub.be
EthanolRadical scavengerEffective, often used in combination with other agents. nih.govnih.govvub.be
Gentisic AcidAntioxidant, radical scavengerEffective, but can interfere with labeling at certain concentrations. nih.gov
Combination (Ethanol + Ascorbic Acid)Radical scavenging and antioxidantHighly effective in preventing radiolysis for extended periods post-synthesis. nih.govvub.be

Analytical and Quality Control Research for Gallium 68 Trichloride and Its Precursors

Radionuclidic Purity Determination (⁶⁸Ge breakthrough)

A primary concern in the quality control of generator-produced ⁶⁸Ga-trichloride is the determination of radionuclidic purity, specifically the breakthrough of the parent radionuclide, Germanium-68 (⁶⁸Ge). Due to the long half-life of ⁶⁸Ge (270.95 days), its presence as a contaminant in the final ⁶⁸Ga-radiopharmaceutical preparation is highly undesirable umich.edumdpi.com. The European Pharmacopoeia sets a strict limit for ⁶⁸Ge breakthrough, stipulating that its activity must not exceed 0.001% of the total ⁶⁸Ga activity in the generator eluate mdpi.comnih.govcomecer.com.

Research has focused on developing reliable and rapid methods for quantifying ⁶⁸Ge breakthrough. The standard method recommended by pharmacopoeias is gamma-ray spectrometry comecer.com. This involves measuring the eluate after the much shorter-lived ⁶⁸Ga (half-life ~68 minutes) has substantially decayed, allowing for the detection of the characteristic gamma emissions of ⁶⁸Ge decay products.

Alternative methods, particularly Thin-Layer Chromatography (TLC), have been developed to provide faster results, which is crucial in a clinical or research setting. A TLC-based protocol can analytically separate ⁶⁸Ga from ⁶⁸Ge, allowing for the determination of ⁶⁸Ge breakthrough within an hour of elution umich.edunih.govresearchgate.net. This method relies on the differential migration of ⁶⁸Ga and ⁶⁸Ge species on a TLC plate. By scanning the plate at various time points after development, the increasing activity from the in-situ generation of ⁶⁸Ga from the decayed ⁶⁸Ge spot can be measured and quantified nih.gov. Studies have demonstrated that ⁶⁸Ge breakthrough from modern, commercially available generators is typically very low, often in the range of 10⁻²% to 10⁻⁴%, and can decrease over the lifespan of the generator nih.gov.

Table 1: Methods for ⁶⁸Ge Breakthrough Determination
MethodPrincipleTypical TimeframeRegulatory AcceptanceKey Research Findings
Gamma-Ray SpectrometryDetection of ⁶⁸Ge-specific gamma rays after ⁶⁸Ga decay.>48 hoursPharmacopoeia recommended method. comecer.comresearchgate.netConsidered the gold standard for accuracy.
Thin-Layer Chromatography (TLC)Chromatographic separation of ⁶⁸Ga and ⁶⁸Ge followed by radiometric detection. nih.govresearchgate.net~1 hour umich.edunih.govUsed as a rapid quality control check.Allows for quantification of ⁶⁸Ge in both the generator eluate and the final radiopharmaceutical product before use. nih.gov

Chemical Purity and Impurity Profiling (e.g., ICP-AES for metal content)

The chemical purity of the ⁶⁸Ga-trichloride solution is paramount for successful and reproducible radiolabeling of precursor molecules. The presence of trace metallic impurities in the generator eluate can significantly interfere with the labeling process by competing with ⁶⁸Ga³⁺ for the chelating sites on the targeting molecule, thereby reducing the radiochemical yield and specific activity of the final product mdpi.comnih.govsnmjournals.org.

These metallic impurities can originate from various sources, including the generator column matrix (e.g., TiO₂, SnO₂), tubing, shielding materials, and the eluent itself. Common metallic impurities identified in ⁶⁸Ga eluates include Iron (Fe³⁺), Zinc (Zn²⁺), Aluminum (Al³⁺), and Titanium (Ti⁴⁺) nih.govresearchgate.netnih.gov. Zinc impurities can also arise from the decay of ⁶⁸Ga itself nih.gov.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or the more sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the primary analytical techniques used for the quantitative determination of these trace metals mdpi.comnih.govresearchgate.netnih.gov. Research studies have comprehensively profiled the metal content of eluates from various commercial generators. For instance, one study using ICP-MS found concentrations of Fe and native Ga in the 0.01–0.1 μM range, Al and Zn in the 0.1–1 μM range, and Ti in the 0.9–1.5 μM range nih.govresearchgate.net.

Studies have shown that certain metal ions, such as Fe³⁺, Al³⁺, and Ti⁴⁺, can significantly reduce radiolabeling yields, particularly when present in concentrations equimolar to or higher than the chelator umich.edunih.govresearchgate.net. Consequently, post-elution purification steps, such as cation-exchange chromatography, are often employed to remove these competing metal ions and concentrate the ⁶⁸Ga activity, ensuring high labeling efficiency nih.gov.

Table 2: Common Metallic Impurities in ⁶⁸GaCl₃ Eluate and Their Impact
Metallic ImpurityCommon SourcesAnalytical MethodImpact on RadiolabelingReported Concentration Range (µM)
Iron (Fe³⁺)Generator components, reagents. nih.govICP-AES, ICP-MS nih.govnih.govCompetes with ⁶⁸Ga³⁺ for chelators, reducing radiochemical yield. umich.edunih.gov0.01 - 0.1 nih.govresearchgate.net
Zinc (Zn²⁺)Decay of ⁶⁸Ga, generator components. nih.govnih.govICP-AES, ICP-MS nih.govCan compromise labeling of DOTA-based molecules. nih.govnih.gov0.1 - 1 nih.govresearchgate.net
Aluminum (Al³⁺)Generator components, glassware. nih.govICP-AES, ICP-MS nih.govnih.govCompetes with ⁶⁸Ga³⁺ for chelators. umich.edunih.gov0.1 - 1 nih.govresearchgate.net
Titanium (Ti⁴⁺)TiO₂-based generator matrix. nih.govICP-MS nih.govresearchgate.netCompetes with ⁶⁸Ga³⁺ for chelators. umich.edunih.gov0.9 - 1.5 nih.govresearchgate.net

Radiochemical Purity Assessment (Free ⁶⁸Ga³⁺ content)

Radiochemical purity is a critical quality attribute of any radiopharmaceutical, defined as the proportion of the total radioactivity present in its desired chemical form. For ⁶⁸Ga-trichloride used in labeling, the key is to ensure the ⁶⁸Ga is available as the reactive free cation, ⁶⁸Ga³⁺. Following the labeling reaction, the radiochemical purity of the final product must be assessed to quantify the percentage of successfully labeled compound versus radiochemical impurities. The primary radiochemical impurities are unreacted or "free" ⁶⁸Ga³⁺ and colloidal ⁶⁸Ga hydroxide, which can form at certain pH values umich.edusnmjournals.org.

The most common methods for assessing radiochemical purity are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) umich.edunih.govresearchgate.net. These chromatographic techniques separate the labeled radiopharmaceutical from impurities based on their different physicochemical properties.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and widely used method for routine quality control nih.govnih.gov. Different combinations of stationary phases (e.g., ITLC-SG) and mobile phases (e.g., sodium citrate (B86180) solution, or ammonium (B1175870) acetate (B1210297)/methanol (B129727) mixtures) are used to achieve separation comecer.comnih.goviaea.org. For example, in a common system for a labeled peptide, the ⁶⁸Ga-peptide conjugate remains at the origin (Rf=0.0-0.2), while free ⁶⁸Ga³⁺ migrates with the solvent front (Rf=0.9-1.0) comecer.com. It is often necessary to use two different TLC systems to accurately quantify both free ⁶⁸Ga³⁺ and colloidal ⁶⁸Ga, as they may behave differently in a single system iaea.org.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more precise and quantitative analysis, offering higher resolution to separate the desired product from various impurities umich.edunih.govresearchgate.net. It is considered a gold-standard method for validation. A typical radio-HPLC system uses a reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA) researchgate.net. The eluent is monitored by both a UV detector (for chemical identity) and a radioactivity detector. Free ⁶⁸Ga³⁺ typically elutes very early in the chromatogram researchgate.net.

Research has shown that HPLC results can sometimes be misleading due to the nonspecific sorption of ionic ⁶⁸Ga onto the C18 stationary phase, potentially leading to an overestimation of radiochemical purity. Careful method development is crucial to ensure accurate quantification researchgate.net. Pharmacopoeia monographs for ⁶⁸Ga-labeled radiopharmaceuticals typically specify a radiochemical purity of ≥95% nih.gov.

Table 3: Chromatographic Methods for Radiochemical Purity of ⁶⁸Ga-Radiopharmaceuticals
MethodStationary PhaseTypical Mobile PhaseSeparation PrincipleTypical Rf / Retention Time
TLCITLC-SG0.1 M Sodium CitrateSeparates labeled compound from free ⁶⁸Ga³⁺.Labeled Peptide: Rf ~0.0-0.2; Free ⁶⁸Ga³⁺: Rf ~0.9-1.0 comecer.comnih.gov
ITLC-SG1 M Ammonium Acetate / Methanol (1:1)Separates labeled compound from colloidal ⁶⁸Ga.Colloidal ⁶⁸Ga: Rf ~0.1; Labeled Peptide: Rf ~0.9 iaea.org
HPLCReverse Phase (C18)Water/Acetonitrile Gradient with 0.1% TFASeparates compounds based on polarity.Free ⁶⁸Ga³⁺: ~1.5 min; Labeled Peptide: Varies (e.g., ~5-11 min) nih.govresearchgate.net

Quality Assurance and Reproducibility in Research Scale Production

Quality assurance (QA) in the research-scale production of ⁶⁸Ga-trichloride and its subsequent radiopharmaceuticals is essential to ensure consistency, reliability, and the validity of preclinical research data. A robust QA program addresses all aspects of production, from the starting materials to the final product quality control, ensuring batch-to-batch reproducibility nih.gov.

A key factor in achieving reproducibility is the validation of the entire production process. For research purposes, this often involves performing multiple consecutive production runs (typically at least three) to demonstrate that the method consistently yields a product that meets all pre-defined quality specifications umich.edunih.govyoutube.com. This includes consistent radiochemical yields, purity, and specific activity.

The increasing demand for ⁶⁸Ga-radiopharmaceuticals has spurred the development and adoption of automated synthesis modules comecer.comresearchgate.net. Automation offers significant advantages over manual synthesis, particularly in a research setting transitioning to clinical production. Automated systems enhance reproducibility by standardizing reaction conditions, timings, and reagent additions, thereby minimizing operator-dependent variability nih.govresearchgate.net. They also improve radiation safety and facilitate compliance with Good Manufacturing Practices (GMP) comecer.comresearchgate.net.

Even in a small-scale research setting, establishing standardized operating procedures (SOPs) is critical. These should cover:

Generator/Cyclotron Operation: Consistent elution or production protocols.

Synthesis Procedure: Detailed, step-by-step instructions for radiolabeling.

Quality Control Testing: Validated analytical methods with pre-defined acceptance criteria for all quality attributes (radionuclidic, chemical, and radiochemical purity) snmjournals.orgnih.govresearchgate.net.

Documentation: Meticulous record-keeping for every production run, documenting all parameters and results.

Challenges in research-scale production include the potential for variability in generator performance over its lifespan and the high cost of comprehensive QC equipment (e.g., HPLC, GC, ICP-MS) snmjournals.org. However, establishing a robust quality system, even on a small scale, is fundamental for producing reliable ⁶⁸Ga-trichloride and for the successful development and translation of novel ⁶⁸Ga-based radiotracers nih.govyoutube.com.

Advanced Research Directions in Gallium 68 Chemistry

Intracellular Radiochemistry and Nanoparticle Synthesis Researchnih.gov

A significant area of advanced research in Gallium-68 (⁶⁸Ga) chemistry involves its use in intracellular radiochemistry, particularly in the synthesis of nanoparticles within cancer cells to enhance imaging. One innovative approach utilizes a precursor, CBT-NODA, its non-radioactive analogue, CBT-NODA-Ga, and the corresponding radiotracer, CBT-NODA-⁶⁸Ga. documentsdelivered.com The co-injection of the radiotracer with either the precursor or the cold analogue has been shown to facilitate the synthesis of hybrid ⁶⁸Ga nanoparticles inside cancer cells that overexpress the enzyme furin. documentsdelivered.comacs.org This intracellular nanoparticle formation leads to prolonged retention of radioactivity within the tumor, thereby enhancing micro-positron emission tomography (microPET) imaging. documentsdelivered.comnih.gov

In vivo experiments have demonstrated that the co-injection strategy, especially with the cold analogue, results in the most prolonged retention of the radiotracer in the blood and the highest accumulation of radioactivity in tumor regions. documentsdelivered.com This method of forming nanoparticles directly within the tumor microenvironment represents a significant advancement over traditional PET radiotracers, which often have low tumor uptake efficiency. documentsdelivered.comacs.org The stability of the radiotracer CBT-NODA-⁶⁸Ga in saline has been shown to maintain a radiochemical purity of 95.4% after 3 hours of incubation at 37°C. nih.gov

Another study focused on a furin-responsive radiotracer, Acetyl-Arg-Val-Arg-Arg-Cys(StBu)-Lys(DOTA-⁶⁸Ga)-CBT (CBT-⁶⁸Ga), which, when co-injected with its non-radioactive counterpart (CBT-Ga), leads to the formation of ⁶⁸Ga nanoparticles within furin-overexpressing cancer cells. nih.gov In vitro, the CBT-Ga, initiated by furin, undergoes a condensation reaction and self-assembles into nanoparticles with an average diameter of 258.3 nm. nih.gov In vivo microPET imaging revealed that this intracellular nanoparticle formation resulted in a tumor-to-liver radioactivity ratio that was 9.1 times higher than when the radiotracer was injected alone. nih.gov

A novel, chelator-free method for ⁶⁸Ga-labeling involves the incorporation of ⁶⁸Ga into the crystal structure of Prussian Blue to form nanoparticles. nih.gov This approach is kinetically fast under acidic conditions, where the Ga³⁺ ion does not hydrolyze, leading to ⁶⁸Ga-labeled Prussian Blue nanoparticles that are easy to purify and exhibit high stability against the leaching of the radionuclide in aqueous solutions. nih.gov

Research FocusKey FindingsReference
Intracellular Synthesis of Hybrid ⁶⁸Ga NanoparticlesCo-injection of a radiotracer with its precursor or cold analogue enhances microPET tumor imaging by forming nanoparticles within cancer cells. documentsdelivered.comnih.gov documentsdelivered.comnih.gov
Furin-Guided ⁶⁸Ga Nanoparticle FormationA furin-responsive radiotracer and its cold analogue self-assemble into nanoparticles inside tumor cells, significantly increasing the tumor-to-liver radioactivity ratio. nih.gov nih.gov
Chelator-Free ⁶⁸Ga-Labeling of NanoparticlesIncorporation of ⁶⁸Ga into the Prussian Blue crystal structure provides a stable, easy-to-purify nanoparticle for potential bimodal PET/MRI imaging. nih.gov nih.gov

Polymer-Metal Complex Research with Gallium-68mdpi.com

The development of polymer-metal complexes with ⁶⁸Ga is another promising research avenue. These complexes are being investigated to improve the in vivo stability and pharmacokinetic properties of ⁶⁸Ga-based radiopharmaceuticals. mdpi.com A new method has been proposed for preparing metal-polymer complexes (MPCs) with both stable gallium and ⁶⁸Ga. nih.gov The resulting complex has demonstrated stability across a wide range of pH values and in the presence of histidine, which is used to challenge the stability of the complex. nih.gov

In vivo distribution studies in animal models have shown a high initial accumulation of the ⁶⁸Ga-MPC in the blood, followed by excretion through the urinary tract. nih.gov The radiochemical synthesis of these MPCs is typically carried out in aqueous solutions at a pH of 5.5, with the reaction progress monitored by high-performance liquid chromatography (HPLC). nih.gov Research has shown that a polymer concentration of 80 µg/mL can achieve a maximum yield of the ⁶⁸Ga-containing complex, ranging from 85-90%. nih.gov

The administration of polymer-metal complex assemblies is an expanding area of research aimed at addressing the uptake and stability challenges of metal-based agents. mdpi.com The combination of metal coordination chemistry and polymer science has led to new chemotherapeutic technologies with therapeutic advantages over the free form of metal-based drugs. mdpi.com Polymers with functional groups such as amines, carboxylates, or hydroxyls can bind to metal complexes through nitrogen or oxygen donor atoms. mdpi.com

Polymer SystemKey CharacteristicsResearch Outcome
Copolymers of N-Vinylpyrrolidone with N-Vinylformamide and N-Vinyliminodiacetic AcidForms stable complexes with ⁶⁸Ga over a wide pH range. nih.govHigh primary accumulation in blood with subsequent urinary excretion in vivo. nih.gov
Polymeric Nanosystems (Micelles, Hydrogels, etc.)Act as nanocarriers for metal-based therapeutic agents. mdpi.comCan improve the stability and uptake of metal-based drugs. mdpi.com

Innovative Strategies for Enhanced Radiochemical Yields and Specific Activitynih.govmdpi.com

Maximizing the radiochemical yield and specific activity of ⁶⁸Ga is crucial for the successful clinical application of ⁶⁸Ga-based radiopharmaceuticals. Research in this area focuses on both the production of ⁶⁸Ga and the efficiency of the radiolabeling process. mdpi.com

The most common source of ⁶⁸Ga is a ⁶⁸Ge/⁶⁸Ga generator, which provides a convenient and ongoing supply of the radionuclide. nih.govnih.gov The parent isotope, ⁶⁸Ge, has a half-life of 270.93 days, allowing the generator to be used for up to a year. nih.govnih.gov An alternative and increasingly popular method is the cyclotron production of ⁶⁸Ga via the ⁶⁸Zn(p,n)⁶⁸Ga nuclear reaction. nih.gov Cyclotron production can yield significantly higher amounts of ⁶⁸Ga compared to generators. nih.gov

Several strategies are employed to improve the efficiency of the radiolabeling reaction. The pH of the reaction mixture is a critical parameter, with an optimal range of 3.5 to 6.5 for chelators like DOTA and HBED-CC. The sequence of adding reagents can also impact the labeling efficiency; adding ⁶⁸Ga directly to a pre-buffered peptide solution has been shown to result in higher labeling efficiency.

Purification of the final radiolabeled product is often necessary to remove uncomplexed ⁶⁸Ga and other impurities. Solid-phase extraction (SPE) methods are commonly used for this purpose. While purification can add to the total preparation time, it significantly improves the radiochemical purity of the product. The development of "cold kits" for radiopharmaceutical preparation allows for in-house, on-demand synthesis, which is particularly advantageous given the short half-life of ⁶⁸Ga.

StrategyDescriptionImpact on Yield/Activity
Production Method
⁶⁸Ge/⁶⁸Ga GeneratorProvides a long-term, on-site source of ⁶⁸Ga. nih.govnih.govConvenient but with lower activity yields compared to cyclotrons. nih.gov
Cyclotron ProductionProduction via the ⁶⁸Zn(p,n)⁶⁸Ga reaction. nih.govCan produce one to several orders of magnitude more ⁶⁸Ga than generators. nih.gov
Radiolabeling Optimization
pH ControlMaintaining an optimal pH (e.g., 3.5-6.5 for DOTA).Crucial for efficient chelation and high labeling efficiency.
Reagent Addition SequenceAdding ⁶⁸Ga to a pre-buffered peptide solution.Can improve labeling efficiency from 10-35% to over 60%.
Purification
Solid-Phase Extraction (SPE)Removes uncomplexed ⁶⁸Ga and impurities.Increases radiochemical purity to >95% but may slightly reduce overall yield.

Development of Multi-Modal Imaging Probes (Research on Conjugation Chemistry)

The development of multi-modal imaging probes, which combine the capabilities of different imaging modalities into a single agent, is a rapidly advancing field. The goal is to create probes that offer complementary information, for example, by combining the high sensitivity of PET with the high spatial resolution of magnetic resonance imaging (MRI). nih.gov

The design of these probes often relies on nanoparticle platforms, which provide a versatile scaffold for incorporating components for various imaging techniques. For instance, a single nanoparticle can be functionalized with a ⁶⁸Ga chelator for PET imaging, a gadolinium chelate for MRI, and a fluorophore for optical imaging. This ensures that the signals from each modality have the same pharmacokinetic profile and co-localization within the body.

The conjugation chemistry involved in creating these multi-modal probes is a key area of research. This can involve simple conjugation of a contrast agent to a polar headgroup of a lipid to form liposomes, or more complex chemistry to create multifunctional nanoparticles. For example, ⁶⁸Ga can be attached to the surface of iron oxide nanoparticles, which also serve as an MRI contrast agent, through a chelator like NODAGA. nih.gov

An important aspect of this research is ensuring the stability of the radiolabel in vivo. Studies have shown that for some ⁶⁸Ga-labeled nanoparticles, there is no renal clearance of the radiolabel, suggesting that it remains associated with the particle. The development of these multi-modal probes is driven by innovations in chemical synthesis, particularly in nanotechnology, and aims to provide more comprehensive diagnostic information from a single imaging session.

Probe DesignModalities CombinedKey Features
LiposomesPET/OpticalLiposomes containing both a ⁶⁸Ga chelate and a fluorophore.
Iron Oxide NanoparticlesPET/MRI⁶⁸Ga is attached to the surface of iron oxide nanoparticles via a chelator. nih.gov
Prussian Blue NanoparticlesPET/MRI⁶⁸Ga is incorporated directly into the nanoparticle's crystal structure. nih.gov

Q & A

Q. What are the key methodological considerations for handling gallium-68 trichloride in laboratory settings to ensure safety and reproducibility?

Researchers must adhere to standardized operating procedures (SOPs) that include rigorous training on radiation safety, decontamination protocols, and emergency response. For example, SOPs should specify the use of automated systems to minimize radiation exposure and ensure consistent labeling efficiency. Training documentation and periodic refreshers (within 12 months) are mandatory to maintain compliance with safety regulations . Acute exposure risks, such as dermatitis or systemic toxicity from improper handling, highlight the need for strict personal protective equipment (PPE) and ventilation controls .

Q. How should researchers design experiments to optimize this compound labeling efficiency with targeting ligands (e.g., PSMA-11 or DOTATATE)?

Labeling efficiency depends on pH control (4.6–5.1), HCl concentration, and automation. Automated modules (e.g., Gaia Luna® or FASTlab 2) improve reproducibility by standardizing reaction conditions. For instance, doubling HCl volume when using dual 68Ge/68Ga generators reduces pH slightly but maintains radiopharmaceutical quality. Validation via HPLC or iTLC is critical to confirm radiochemical purity (>95%) .

Q. What are the best practices for documenting this compound synthesis and characterization in academic publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details from results. Include synthesis parameters (e.g., beam current, irradiation time) in the main text and provide raw data (e.g., cyclotron settings, dissolution protocols) in supplementary materials. For new compounds, furnish full spectral data (NMR, MS) and purity analyses. Reference prior studies on known compounds to avoid redundancy .

Advanced Research Questions

Q. What advanced strategies exist for multi-Curie production of this compound using solid targets, and how do they address limitations of 68Ge/68Ga generators?

Solid zinc-68 targets irradiated with 13 MeV protons at 80 µA for 120 minutes yield multi-Curie quantities of gallium-68. Post-irradiation, automated dissolution in hot HCl and radiochemical separation via FASTlab 2 synthesizers achieve >90% recovery. This method bypasses generator limitations (e.g., low activity output and 68Ge breakthrough) and supports clinical-scale production of [68Ga]Ga-PSMA-11 and [68Ga]Ga-DOTATATE .

Q. How can researchers standardize image reconstruction parameters in gallium-68 PET-CT studies to ensure comparability across multi-center trials?

Advanced iterative reconstruction methods (e.g., PSF and BPL) require harmonization. For PSF, apply a 6.4-mm Gaussian filter to suppress edge artifacts. For BPL, use a penalization factor of 800 to balance noise and resolution. Gallium-68-specific recovery coefficients (RCs) must be defined, particularly for small spheres (≤10 mm), to align with EARL standards. Clinical validation using phantoms and patient data ensures consistency in SUV quantification .

Q. What analytical approaches resolve discrepancies in gallium-68 radiopharmaceutical biodistribution data between preclinical models and human clinical studies?

Cross-species differences in receptor density and pharmacokinetics necessitate quantitative cross-validation. Preclinical studies should use micro-PET/CT with standardized RC limits, while clinical trials should employ kinetic modeling (e.g., Patlak analysis) to account for variable blood flow. Direct comparison of lesion-to-background ratios in matched patient and animal models can identify species-specific biases .

Q. How do variations in this compound synthesis protocols impact theranostic agent stability and in vivo performance?

Trace metal impurities (e.g., Zn²⁺ or Fe³⁺) from target dissolution can reduce labeling efficiency and induce colloid formation. Chelator-free labeling methods require strict control of reaction temperature (95–100°C) and NaCl concentration (0.9%) to stabilize nanoparticles. Stability assays (e.g., serum challenge tests) over 4 hours post-labeling are critical to validate in vivo applicability .

Methodological Notes

  • Contradiction Analysis : While automated systems improve labeling reproducibility , manual methods may still be preferred for novel ligands requiring iterative optimization.
  • Data Gaps : Limited studies compare this compound’s renal toxicity profile across species, necessitating caution in extrapolating preclinical safety data to humans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.